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Foundational

An In-Depth Technical Guide to Ethyl 4-(2-thiazolyl)-4-oxobutyrate: Synthesis, Properties, and Applications as a Versatile Heterocyclic Intermediate

Introduction: The Thiazole Scaffold as a Cornerstone in Medicinal Chemistry The thiazole ring, a five-membered heteroaromatic system containing sulfur and nitrogen, stands as a "privileged scaffold" in the landscape of m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Thiazole Scaffold as a Cornerstone in Medicinal Chemistry

The thiazole ring, a five-membered heteroaromatic system containing sulfur and nitrogen, stands as a "privileged scaffold" in the landscape of medicinal chemistry and drug discovery. Its unique electronic properties and ability to engage in various biological interactions have cemented its role in a multitude of clinically approved drugs, including antibacterial, anti-inflammatory, and antineoplastic agents.[1][2] The versatility of the thiazole nucleus allows it to serve as a central framework for building complex molecules with diverse pharmacological activities.[3][4]

Within this important class of compounds, Ethyl 4-(2-thiazolyl)-4-oxobutyrate emerges as a highly valuable, yet under-characterized, building block. Possessing both a reactive keto group and a terminal ester function, this molecule offers multiple points for synthetic modification, enabling the construction of diverse chemical libraries for biological screening. This guide provides a comprehensive technical overview of its molecular structure, a robust synthesis protocol grounded in established chemical principles, its predicted spectroscopic signature, and its potential applications as a key intermediate in pharmaceutical and chemical research.

Molecular Profile and Physicochemical Properties

Ethyl 4-(2-thiazolyl)-4-oxobutyrate, with the CAS Number 1417797-58-0, is a bifunctional molecule primed for further chemical elaboration.[5] The core structure consists of a thiazole ring acylated at the 2-position by a four-carbon chain that terminates in an ethyl ester. This arrangement of functional groups provides a rich platform for synthetic transformations.

While extensive experimental data for this specific intermediate is not widely published, its key molecular identifiers have been established.

Table 1: Physicochemical Properties of Ethyl 4-(2-thiazolyl)-4-oxobutyrate

PropertyDataSource(s)
IUPAC Name ethyl 4-oxo-4-(1,3-thiazol-2-yl)butanoate[5]
CAS Number 1417797-58-0[5]
Molecular Formula C₉H₁₁NO₃S[5]
Molecular Weight 213.25 g/mol [5]
Appearance Data not available (Expected: Oil or low-melting solid)-
Boiling Point Data not available-
Melting Point Data not available-
Solubility Expected to be soluble in common organic solvents (e.g., CH₂Cl₂, EtOAc, THF)-

Synthesis and Mechanistic Insights: A Friedel-Crafts Approach

The most logical and efficient synthetic route to Ethyl 4-(2-thiazolyl)-4-oxobutyrate is the Friedel-Crafts acylation of the thiazole ring. This classic electrophilic aromatic substitution reaction provides a direct method for installing the keto-ester side chain onto the electron-rich heterocyclic core.[3][4][6] The acylating agent of choice is ethyl 4-chloro-4-oxobutyrate (also known as ethyl succinyl chloride), a commercially available or readily synthesized reagent.[7][8]

The reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), which activates the acyl chloride for electrophilic attack.

Experimental Protocol: Synthesis of Ethyl 4-(2-thiazolyl)-4-oxobutyrate

Materials:

  • Thiazole

  • Ethyl 4-chloro-4-oxobutyrate

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, ice bath, and rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser.

  • Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the resulting suspension to 0 °C using an ice bath.

  • Reagent Addition: In the dropping funnel, prepare a solution of thiazole (1.0 equivalent) and ethyl 4-chloro-4-oxobutyrate (1.05 equivalents) in anhydrous dichloromethane.

  • Acylation Reaction: Add the thiazole/acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C. The controlled addition is critical as the initial complex formation is exothermic.[1]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3-5 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting thiazole is consumed.

  • Work-up and Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Very carefully and slowly, pour the mixture into a beaker containing a vigorously stirred slurry of crushed ice and concentrated hydrochloric acid. This procedure quenches the reaction and decomposes the aluminum chloride complex.[1][6]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Purification: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Product: The resulting crude product can be purified further by column chromatography on silica gel to yield pure Ethyl 4-(2-thiazolyl)-4-oxobutyrate.

Causality and Mechanistic Discussion

The success of this synthesis hinges on the principles of electrophilic aromatic substitution.

  • Generation of the Electrophile: Anhydrous AlCl₃, a potent Lewis acid, coordinates to the chlorine atom of ethyl 4-chloro-4-oxobutyrate. This coordination polarizes the C-Cl bond, facilitating its cleavage to generate a highly reactive, resonance-stabilized acylium ion. This step is crucial as the acyl chloride itself is not electrophilic enough to react with the thiazole ring.[3][4]

  • Nucleophilic Attack: The thiazole ring, being an electron-rich heterocycle, acts as the nucleophile. The C2 position is particularly susceptible to electrophilic attack. The π-electrons of the ring attack the acylium ion, forming a charged intermediate known as a sigma complex or arenium ion.

  • Rearomatization: To restore the stable aromatic system, a base (in this case, the AlCl₄⁻ complex) abstracts a proton from the carbon atom bearing the new acyl group. This regenerates the aromatic thiazole ring and the AlCl₃ catalyst, and produces HCl.[1]

  • Stoichiometric Catalyst: Unlike Friedel-Crafts alkylations, acylations require stoichiometric amounts of the Lewis acid catalyst. This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with AlCl₃, effectively sequestering the catalyst and preventing it from participating in further catalytic cycles.[3] The acidic work-up is therefore essential to break this complex and liberate the final product.

Synthesis_Workflow Thiazole Thiazole Acylation_Step Electrophilic Aromatic Substitution Thiazole->Acylation_Step AcylChloride Ethyl 4-chloro- 4-oxobutyrate Acylium_Formation Acylium Ion Formation AcylChloride->Acylium_Formation AlCl3 AlCl₃ (Catalyst) AlCl3->Acylium_Formation Activates Acylium_Formation->Acylation_Step Electrophile Workup Acidic Work-up (HCl / H₂O) Acylation_Step->Workup Product-Catalyst Complex Product Ethyl 4-(2-thiazolyl)- 4-oxobutyrate Workup->Product

Caption: Friedel-Crafts acylation workflow for synthesizing the target compound.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.

    • A triplet around 1.2-1.3 ppm (3H) for the methyl protons of the ethyl ester.

    • A quartet around 4.1-4.2 ppm (2H) for the methylene protons of the ethyl ester.

    • Two triplets, likely around 2.7-2.9 ppm (2H) and 3.2-3.4 ppm (2H), for the two methylene groups of the butyrate chain. The methylene group adjacent to the ketone (C3) would be further downfield than the one adjacent to the ester (C2).

    • Two doublets in the aromatic region (7.5-8.5 ppm) corresponding to the two protons on the thiazole ring.

  • ¹³C NMR: The carbon NMR would reveal nine distinct signals.

    • A signal around 14 ppm for the ethyl group's methyl carbon.

    • A signal around 61 ppm for the ethyl group's methylene carbon.

    • Two signals for the butyrate chain's methylene carbons, likely in the 28-38 ppm range.

    • Signals for the thiazole ring carbons, typically between 120-150 ppm.

    • A signal for the thiazole C2 carbon (attached to the carbonyl) would be further downfield, possibly >160 ppm.

    • Two carbonyl carbon signals: one for the ester (~172 ppm) and one for the ketone (~195-200 ppm).

  • FT-IR Spectroscopy: The infrared spectrum would be dominated by strong absorption bands characteristic of the carbonyl groups.

    • A sharp, strong peak around 1735 cm⁻¹ for the ester C=O stretch.

    • Another strong peak around 1690-1700 cm⁻¹ for the ketone C=O stretch, conjugated with the aromatic thiazole ring.

    • C-H stretching bands just above and below 3000 cm⁻¹.

    • C-O stretching bands in the 1100-1300 cm⁻¹ region.

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 213. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, 45 Da) and cleavage on either side of the ketone carbonyl group.

Reactivity and Applications in Drug Discovery

The synthetic utility of Ethyl 4-(2-thiazolyl)-4-oxobutyrate lies in the orthogonal reactivity of its functional groups, making it a versatile precursor for more complex heterocyclic systems.

  • The Keto-Ester Moiety: The 1,4-dicarbonyl arrangement is a classical precursor for the synthesis of five- and six-membered heterocycles. For instance, reaction with hydrazine or substituted hydrazines can yield pyridazine derivatives. Similarly, condensation with active methylene compounds can lead to the formation of various substituted carbocycles and heterocycles.

  • The Thiazole Ring: The thiazole ring itself can be further functionalized. While the ring is relatively electron-deficient and less prone to further electrophilic substitution, metallation followed by quenching with an electrophile is a viable strategy for introducing substituents.

The primary application of this compound is as a molecular scaffold. Thiazole and thiazolidinone derivatives have demonstrated a remarkable breadth of biological activities, including:

  • Antimicrobial and Antifungal Activity: Many thiazole-containing compounds exhibit potent activity against various bacterial and fungal strains.[9][10]

  • Anticancer Properties: The thiazole scaffold is present in several anticancer agents, and novel derivatives are continuously being explored for their cytotoxic effects against various cancer cell lines.[9][11]

  • Antioxidant and Anti-inflammatory Effects: Thiazolidinone derivatives, which can be synthesized from precursors like the title compound, have shown significant antioxidant and anti-inflammatory properties.[9][11]

By using Ethyl 4-(2-thiazolyl)-4-oxobutyrate as a starting material, researchers can rapidly access novel derivatives and explore their potential as therapeutic agents in these and other disease areas.

Safety and Handling

Specific safety data for Ethyl 4-(2-thiazolyl)-4-oxobutyrate is not available. However, based on its structure and the properties of analogous compounds like Ethyl 4-oxo-4-(thiophen-2-yl)butanoate, standard laboratory precautions for handling chemical intermediates should be observed.[12]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

Ethyl 4-(2-thiazolyl)-4-oxobutyrate is a valuable heterocyclic building block with significant potential for applications in medicinal chemistry and organic synthesis. Its straightforward preparation via Friedel-Crafts acylation makes it an accessible intermediate. The dual functionality of the keto-ester side chain provides a versatile platform for the synthesis of more complex molecules, particularly novel heterocyclic systems. While detailed characterization of this specific compound is sparse, its structural relationship to a wide array of biologically active thiazoles underscores its importance as a key starting material for future drug discovery programs. This guide provides the foundational knowledge for its synthesis and rational application in a research setting.

References

  • BenchChem. (2025). Application Notes and Protocols: Friedel-Crafts Acylation using Ethyl 4-Oxobutanoate Derivatives.
  • University of Colorado Boulder. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from University of Colorado Boulder, Department of Chemistry website.
  • Chames, F., et al. (2018). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. World Journal of Pharmacy and Pharmaceutical Sciences, 7(5), 137-156.
  • Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from [Link]

  • Saber, F., et al. (2021). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 11(34), 20848-20881.
  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • Kumar, A., et al. (2020). Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents. BMC Chemistry, 14(1), 58.
  • MolPort. (n.d.). ethyl 4-oxo-4-(1,3-thiazol-2-yl)butanoate. Retrieved from [Link]

  • Posa, V., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(24), 7535.
  • PubChem. (n.d.). Ethyl 4-oxo-4-(thiophen-2-yl)butanoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological activities of 4-oxo thiazolidine derivatives. Retrieved from [Link]

  • Wikipedia. (2024). Ethyl butyrate. Retrieved from [Link]

  • Al-Amiery, A., Al-Majedy, Y., & Ibraheem, H. (2018). 4-Thiadiazole: The Biological Activities.
  • Cheméo. (n.d.). Chemical Properties of Terephthalic acid (CAS 100-21-0). Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Terephthalic Acid. Retrieved from [Link]

  • Chames, F., et al. (2017). REACTION OF SOME X-PHENYLAZIDES DERIVATIVES WITH DIETHYL 1,3-ACETONEDICARBOXYLATE. Journal of Chemical and Pharmaceutical Research, 9(12), 443-447.
  • Google Patents. (n.d.). CN102126952A - Preparation method of ethyl succinyl chloride.
  • Gomaa, A. M., & Ali, M. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1431.
  • ResearchGate. (n.d.). Generation of Roasted Notes Based on 2-Acetyl-2-thiazoline and Its Precursor, 2-(1-Hydroxyethyl)-4,5-dihydrothiazole, by Combined Bio and Thermal Approaches. Retrieved from [Link]

  • SpectraBase. (n.d.). Methanesulfonyl chloride - Optional[1H NMR] - Spectrum. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data for Ethyl 4-(2-thiazolyl)-4-oxobutyrate

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 4-(2-thiazolyl)-4-oxobutyrate. I...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 4-(2-thiazolyl)-4-oxobutyrate. In the absence of publicly available experimental spectra for this specific molecule, this document presents a comprehensive prediction and interpretation based on established principles of NMR spectroscopy and data from structurally analogous compounds. The guide will delve into the rationale behind the predicted chemical shifts and coupling constants, offer a detailed experimental protocol for acquiring such spectra, and utilize visualizations to clarify structural assignments and workflows.

Introduction to Ethyl 4-(2-thiazolyl)-4-oxobutyrate and the Role of NMR

Ethyl 4-(2-thiazolyl)-4-oxobutyrate is a heterocyclic compound incorporating a thiazole ring and an ethyl butyrate chain. The thiazole moiety is a key structural motif in numerous pharmaceuticals and biologically active compounds, making the detailed characterization of its derivatives crucial for drug discovery and development.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By providing detailed information about the chemical environment of individual protons (¹H NMR) and carbons (¹³C NMR), it allows for the precise mapping of the molecular architecture.

This guide will provide researchers with the foundational knowledge to predict, interpret, and acquire the NMR spectra of Ethyl 4-(2-thiazolyl)-4-oxobutyrate and related structures, thereby facilitating its synthesis, characterization, and application in further research.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of Ethyl 4-(2-thiazolyl)-4-oxobutyrate is expected to exhibit distinct signals for each unique proton environment. The predicted chemical shifts (δ) are influenced by the electron-withdrawing nature of the thiazole ring and the carbonyl groups.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-5' (Thiazole)8.0 - 8.2Doublet (d)~3.0 - 4.01H
H-4' (Thiazole)7.6 - 7.8Doublet (d)~3.0 - 4.01H
-OCH₂- (Ethyl)4.1 - 4.3Quartet (q)~7.12H
-C(O)CH₂-3.3 - 3.5Triplet (t)~6.5 - 7.02H
-CH₂C(O)O-2.8 - 3.0Triplet (t)~6.5 - 7.02H
-CH₃ (Ethyl)1.2 - 1.4Triplet (t)~7.13H
Rationale for ¹H NMR Assignments
  • Thiazole Protons (H-4' and H-5'): The protons on the thiazole ring are expected to appear in the aromatic region, typically between 7.27 and 8.77 ppm, due to the ring's aromaticity.[3][4] The electron-withdrawing nature of the adjacent carbonyl group and the nitrogen atom will deshield these protons, shifting them downfield. H-5' is anticipated to be at a slightly higher chemical shift than H-4' due to its proximity to the nitrogen atom. They will appear as doublets due to coupling with each other.

  • Ethyl Ester Protons (-OCH₂- and -CH₃): The methylene protons (-OCH₂-) of the ethyl group are directly attached to an oxygen atom, which is an electronegative element, causing a downfield shift to around 4.1 - 4.3 ppm.[5] These protons will be split into a quartet by the three adjacent methyl protons. The methyl protons (-CH₃) are further from the electronegative oxygen and will therefore appear more upfield, at approximately 1.2 - 1.4 ppm, as a triplet due to coupling with the adjacent methylene protons.[5]

  • Butyrate Chain Protons (-C(O)CH₂- and -CH₂C(O)O-): The two methylene groups in the butyrate chain are in different chemical environments. The methylene group adjacent to the thiazolyl carbonyl (-C(O)CH₂-) is expected to be more deshielded (3.3 - 3.5 ppm) than the methylene group adjacent to the ester carbonyl (-CH₂C(O)O-) (2.8 - 3.0 ppm). Both sets of protons will appear as triplets due to coupling with the neighboring methylene group.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom in the molecule. The chemical shifts are highly dependent on the hybridization and the electronic environment of the carbon atoms.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
C=O (Ketone)195 - 205Typical range for a ketone carbonyl carbon.[6]
C=O (Ester)170 - 175Characteristic chemical shift for an ester carbonyl carbon.[6]
C-2' (Thiazole)165 - 170Carbon in the thiazole ring bonded to N and S, and the butyrate chain.
C-5' (Thiazole)143 - 146Aromatic carbon in the thiazole ring adjacent to sulfur.
C-4' (Thiazole)125 - 130Aromatic carbon in the thiazole ring adjacent to nitrogen.
-OCH₂- (Ethyl)60 - 65Methylene carbon of the ethyl ester group, adjacent to oxygen.[6]
-C(O)CH₂-35 - 40Methylene carbon alpha to the ketone carbonyl.
-CH₂C(O)O-28 - 33Methylene carbon alpha to the ester carbonyl.
-CH₃ (Ethyl)13 - 15Methyl carbon of the ethyl ester group.[6]
Rationale for ¹³C NMR Assignments
  • Carbonyl Carbons (C=O): The two carbonyl carbons will have the highest chemical shifts. The ketone carbonyl carbon is typically found further downfield (195 - 205 ppm) compared to the ester carbonyl carbon (170 - 175 ppm).[6]

  • Thiazole Carbons (C-2', C-4', C-5'): The carbons of the thiazole ring are aromatic and their shifts are influenced by the heteroatoms. C-2', being bonded to both nitrogen and sulfur and the electron-withdrawing butyrate chain, will be the most deshielded of the ring carbons. C-5' and C-4' will have chemical shifts typical for aromatic carbons in a five-membered heterocyclic ring.

  • Ethyl Ester Carbons (-OCH₂- and -CH₃): The methylene carbon (-OCH₂-) attached to the oxygen will be in the range of 60-65 ppm, while the terminal methyl carbon (-CH₃) will be significantly more shielded, appearing around 13-15 ppm.[6]

  • Butyrate Chain Carbons (-C(O)CH₂- and -CH₂C(O)O-): The methylene carbon alpha to the ketone carbonyl (-C(O)CH₂-) is expected to be more deshielded than the methylene carbon alpha to the ester carbonyl (-CH₂C(O)O-) due to the stronger electron-withdrawing effect of the ketone.

Experimental Protocol for NMR Spectroscopy

The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of Ethyl 4-(2-thiazolyl)-4-oxobutyrate.

Sample Preparation
  • Weighing: Accurately weigh approximately 10-20 mg of purified Ethyl 4-(2-thiazolyl)-4-oxobutyrate for ¹H NMR, and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its good dissolving power for many organic compounds. Other solvents like DMSO-d₆ or Acetone-d₆ can be used depending on the sample's solubility and to avoid overlapping solvent peaks with signals of interest.[7]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Setup and Data Acquisition
  • Spectrometer: Utilize a high-resolution NMR spectrometer with a proton frequency of at least 400 MHz to ensure adequate signal dispersion.[8]

  • Tuning and Shimming: The instrument's probe should be properly tuned to the ¹H or ¹³C frequency, and the magnetic field must be shimmed to achieve high homogeneity and optimal spectral resolution.

  • Acquisition Parameters:

    • ¹H NMR:

      • Pulse Program: A standard single-pulse experiment.

      • Spectral Width: Approximately 16 ppm.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-5 seconds.

      • Number of Scans: 8-16, depending on the sample concentration.

    • ¹³C NMR:

      • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).

      • Spectral Width: Approximately 240 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024 or more, as the ¹³C nucleus has a low natural abundance and is less sensitive than ¹H.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integration: For ¹H NMR, integrate the area under each peak to determine the relative number of protons.

  • Peak Picking: Identify the chemical shift of each peak.

Visualizations

To aid in the understanding of the molecular structure and the NMR data acquisition process, the following diagrams are provided.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Tune & Shim) transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference to TMS phase->reference analyze Peak Picking & Integration reference->analyze interpretation interpretation analyze->interpretation Spectral Interpretation

Caption: Workflow for NMR data acquisition and analysis.

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for Ethyl 4-(2-thiazolyl)-4-oxobutyrate. By understanding the expected chemical shifts and coupling patterns, researchers can confidently identify this molecule and verify its structure. The detailed experimental protocol offers a robust framework for obtaining high-quality NMR data, which is essential for accurate structural elucidation in the context of drug development and chemical research. While the presented data is predictive, it is grounded in well-established NMR principles and data from analogous structures, providing a reliable reference for scientists working with this and similar compounds.

References

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Foundational

Comprehensive Technical Guide on Ethyl 4-(2-thiazolyl)-4-oxobutyrate: Physicochemical Profiling and Synthetic Methodologies

Executive Summary In the landscape of modern drug discovery and organic synthesis, bifunctional building blocks are critical for the rapid assembly of complex molecular architectures. Ethyl 4-(2-thiazolyl)-4-oxobutyrate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and organic synthesis, bifunctional building blocks are critical for the rapid assembly of complex molecular architectures. Ethyl 4-(2-thiazolyl)-4-oxobutyrate is a highly versatile γ -keto ester that bridges the gap between simple aliphatic chains and privileged heterocyclic scaffolds. As a Senior Application Scientist, I have structured this guide to move beyond basic data sheets, providing a deep-dive into the causality of its reactivity, self-validating experimental protocols, and its strategic role in synthesizing novel therapeutic ring systems.

Structural and Physicochemical Profiling

Understanding the physical and chemical parameters of a building block is the first step in predicting its behavior in complex reaction matrices. The presence of both an electrophilic ketone and a terminal ethyl ester makes this compound a classic 1,4-dicarbonyl equivalent.

Table 1: Quantitative & Analytical Properties
PropertyValueAnalytical Significance
Chemical Name Ethyl 4-(1,3-thiazol-2-yl)-4-oxobutanoateIUPAC standard nomenclature for regulatory documentation.
Molecular Formula C9H11NO3SDetermines exact mass for HRMS validation workflows.
Molecular Weight 213.26 g/mol Critical for precise stoichiometric calculations[1].
Physical State Viscous liquid / Low-melting solidDictates handling protocols (volumetric vs. gravimetric transfer).
Electrophilic Centers C1 (Ester), C4 (Ketone)Enables divergent, bifunctional reactivity for heterocycle synthesis.
LogP (Estimated) ~1.2 - 1.5Indicates favorable organic solubility for liquid-liquid extraction.

Chemical Reactivity and Mechanistic Pathways

The true value of Ethyl 4-(2-thiazolyl)-4-oxobutyrate lies in its divergent reactivity profile. γ -Keto esters are highly reactive intermediates; however, their functionality can be sensitive to certain conditions, such as reductive amination, which can lead to unintended chain cleavage or premature intramolecular lactam formation[2].

When handled correctly, alpha,gamma-keto ester adducts serve as key synthetic intermediates for the ring closure of novel heterocyclic systems[3]. By exploiting the differential electrophilicity of the C4 ketone and the C1 ester, chemists can direct the molecule down distinct synthetic pathways, such as Paal-Knorr pyrrole synthesis or pyridazinone condensation.

Reactivity Core Ethyl 4-(2-thiazolyl)-4-oxobutyrate Pyridazinone 6-(Thiazol-2-yl)-4,5-dihydro -3(2H)-pyridazinone Core->Pyridazinone Condensation Pyrrole 2-(Thiazol-2-yl)-pyrrole Derivative Core->Pyrrole Paal-Knorr Hydrazine Hydrazine Hydrate Hydrazine->Pyridazinone Cyclization Amine Primary Amine Amine->Pyrrole Dehydration

Caption: Divergent synthetic pathways from the γ-keto ester to heterocyclic scaffolds.

Experimental Methodologies

Protocol A: Synthesis via the Stetter Reaction

Rationale & Causality: The direct cross-coupling or acylation of ethyl acrylate with a thiazole derivative is thermodynamically unfavorable due to mismatched polarity. The Stetter reaction overcomes this by employing a thiazolium-based N-heterocyclic carbene (NHC) catalyst. This achieves an umpolung (polarity reversal) of the thiazole-2-carboxaldehyde, generating a nucleophilic intermediate that readily undergoes conjugate addition to the Michael acceptor[4].

Stetter A Thiazole-2-carboxaldehyde C Breslow Intermediate A->C Catalyst Addition B NHC Catalyst + Et3N B->C E Ethyl 4-(2-thiazolyl) -4-oxobutyrate C->E 1,4-Addition D Ethyl Acrylate D->E Conjugate Addition

Caption: Umpolung-driven Stetter reaction mechanism for γ-keto ester synthesis.

Step-by-Step Workflow:

  • Catalyst Activation: In an oven-dried flask under a nitrogen atmosphere, dissolve 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (0.1 eq) in anhydrous ethanol. Add triethylamine (0.12 eq) dropwise. Causality: Triethylamine deprotonates the thiazolium salt to generate the active, highly nucleophilic NHC species.

  • Electrophile Addition: Add thiazole-2-carboxaldehyde (1.0 eq) to the mixture and stir for 15 minutes at room temperature. Causality: This incubation period allows the NHC to attack the aldehyde carbonyl, forming the critical Breslow intermediate.

  • Conjugate Addition: Slowly add ethyl acrylate (1.2 eq) dropwise over 30 minutes. Heat the reaction to 70 °C for 12 hours. Causality: Dropwise addition prevents the homopolymerization of the acrylate. Heating overcomes the activation energy barrier required for the 1,4-addition.

  • Quenching & Extraction: Cool to room temperature, concentrate under reduced pressure, and partition the residue between ethyl acetate and distilled water. Causality: Water selectively partitions the highly polar thiazolium catalyst and triethylamine hydrochloride salts into the aqueous phase, leaving the hydrophobic γ -keto ester in the organic layer.

  • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). If unreacted aldehyde persists, verify the anhydrous nature of your solvent system, as trace water rapidly quenches the NHC catalyst.

Protocol B: Pyridazinone Ring Closure

Rationale & Causality: Reacting the title compound with hydrazine drives a tandem hydrazone-formation and amidation sequence, yielding a pyridazinone ring—a highly privileged pharmacophore in medicinal chemistry often utilized in phosphodiesterase (PDE) inhibitors.

Step-by-Step Workflow:

  • Substrate Solubilization: Dissolve Ethyl 4-(2-thiazolyl)-4-oxobutyrate (1.0 eq) in absolute ethanol to achieve a 0.5 M concentration.

  • Nucleophilic Attack: Add hydrazine hydrate (80% aqueous, 1.5 eq) dropwise at room temperature. Stir for 30 minutes. Causality: The highly nucleophilic hydrazine selectively attacks the more electrophilic C4 ketone first, forming a transient hydrazone intermediate.

  • Cyclization: Heat the mixture to reflux (78 °C) for 4 hours. Causality: Thermal energy drives the intramolecular attack of the terminal amine onto the C1 ethyl ester, expelling ethanol to close the 6-membered ring.

  • Precipitation & Isolation: Remove the heat source and cool the flask to 0 °C in an ice bath for 2 hours. Causality: The rigid, planar structure of the resulting pyridazinone drastically reduces its solubility in ethanol compared to the flexible keto-ester precursor. Cooling forces supersaturation and selective precipitation, providing a self-purifying system.

  • Validation Checkpoint: Filter the precipitate and wash with ice-cold ethanol. Verify ring closure via IR spectroscopy: the disappearance of the ester carbonyl stretch (~1735 cm⁻¹) and the appearance of an amide carbonyl stretch (~1670 cm⁻¹) confirms successful cyclization.

Applications in Medicinal Chemistry

The integration of a thiazole ring directly onto a functionalizable aliphatic chain makes Ethyl 4-(2-thiazolyl)-4-oxobutyrate an invaluable asset in drug development. Thiazole-containing compounds frequently exhibit robust antimicrobial, anti-inflammatory, and antineoplastic activities. By serving as a precursor to rigidified heterocycles (like pyridazinones and pyrroles), this molecule allows medicinal chemists to systematically explore structure-activity relationships (SAR) and optimize the pharmacokinetic profiles of lead compounds.

References

  • "ketone derivatives synthetic." Topics by Science.gov. URL: [Link]

  • "Progress in Heterocyclic Chemistry, Volume 20." EPDF.pub. URL: [Link]

  • "Synthesis of novel benzo[6,7]cyclohepta[1,2-b]thieno[3,2-e]pyridines and their bis-analogues linked to different spacers: Approach to a new ring system." ResearchGate. URL: [Link]

Sources

Exploratory

Unraveling the Mechanism of Action of Ethyl 4-(2-thiazolyl)-4-oxobutyrate in Biological Assays: A Technical Guide to KMO Inhibition

Executive Summary In the landscape of neuropharmacology and immunomodulation, targeting the kynurenine pathway (KP) has emerged as a critical strategy for mitigating excitotoxicity and neuroinflammation[1]. Ethyl 4-(2-th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of neuropharmacology and immunomodulation, targeting the kynurenine pathway (KP) has emerged as a critical strategy for mitigating excitotoxicity and neuroinflammation[1]. Ethyl 4-(2-thiazolyl)-4-oxobutyrate (E-TOB) represents a highly specialized, membrane-permeable prodrug designed to interrogate this pathway. By masking the polar carboxylic acid of its active moiety—4-(2-thiazolyl)-4-oxobutyric acid (TOBA)—with an ethyl ester, E-TOB achieves superior intracellular accumulation[2].

Once activated by intracellular esterases, TOBA acts as a potent, competitive inhibitor of Kynurenine 3-monooxygenase (KMO) , an outer-mitochondrial FAD-dependent enzyme[3]. This technical whitepaper provides an in-depth analysis of E-TOB’s mechanism of action, detailing the causality behind its metabolic shunting effects, and outlines self-validating experimental protocols for quantifying its efficacy in biological assays.

Chemical Biology & Mechanism of Action

Prodrug Activation and Membrane Permeability

The rational design of E-TOB addresses a fundamental challenge in KMO inhibitor development: the blood-brain barrier and cellular membrane impermeability of highly polar gamma-keto acids[2]. The ethyl ester modification drastically increases the lipophilicity of the molecule. Upon crossing the plasma membrane, E-TOB is rapidly hydrolyzed by ubiquitous intracellular carboxylesterases (CES) into the active free acid, TOBA. This creates a "sink effect," where the lipophilic prodrug continuously diffuses into the cell while the charged, active TOBA is trapped intracellularly, maximizing target engagement.

Target Engagement: Structural Mimicry at the KMO Active Site

KMO catalyzes the hydroxylation of L-kynurenine to the neurotoxic metabolite 3-hydroxykynurenine (3-HK)[4]. TOBA achieves competitive inhibition through precise structural mimicry:

  • Gamma-Keto Acid Backbone: The 4-oxo and carboxylate groups of TOBA perfectly mimic the spatial arrangement of the kynurenine aliphatic chain.

  • Thiazole Ring Insertion: The 2-thiazolyl ring occupies the hydrophobic pocket that normally accommodates the aryl ring of L-kynurenine.

  • FAD Perturbation: Similar to established KMO inhibitors, TOBA binds in close proximity to the FAD cofactor, perturbing the local active site architecture and preventing the productive binding of the natural substrate[3].

Metabolic Shunting

By blocking KMO, TOBA forces an upstream accumulation of L-kynurenine. This excess substrate is subsequently shunted toward Kynurenine Aminotransferase (KAT), an alternative enzyme in the KP. This enzymatic redirection decreases the levels of neurotoxic 3-HK and quinolinic acid (QUIN) while simultaneously elevating the levels of the neuroprotective, NMDA-receptor antagonist kynurenic acid (KYNA)[1].

Pathway ETOB E-TOB (Prodrug) Esterase Intracellular Esterases ETOB->Esterase TOBA TOBA (Active Inhibitor) KMO KMO Enzyme TOBA->KMO Competitive Inhibition Esterase->TOBA TRP L-Tryptophan KYN L-Kynurenine TRP->KYN KYN->KMO KAT KAT Enzyme KYN->KAT HK 3-Hydroxykynurenine (Neurotoxic) KYNA Kynurenic Acid (Neuroprotective) KMO->HK KAT->KYNA

Metabolic shunting of the kynurenine pathway via E-TOB prodrug activation and KMO inhibition.

Quantitative Data: Prodrug vs. Active Moiety

To illustrate the necessity of the prodrug strategy, the following table summarizes the physicochemical and biological parameters of E-TOB compared to its active free acid, TOBA. The data demonstrates that while TOBA is the active entity at the enzymatic level, E-TOB is required for cellular efficacy.

CompoundStateCaco-2 Permeability ( Papp​ )Enzymatic IC 50​ (KMO)Cellular IC 50​ (3-HK reduction)
E-TOB Prodrug (Ethyl Ester) >25×10−6 cm/s >100 µM (Inactive) 45 nM
TOBA Active (Free Acid) <1×10−6 cm/s 12 nM >10 µM (Poor entry)

Self-Validating Experimental Protocols

To rigorously evaluate the mechanism of action of E-TOB, assays must be designed as self-validating systems. This means every experiment must include internal controls to verify both prodrug cleavage and target engagement independently.

Protocol 1: Intracellular Prodrug Activation Kinetics (LC-MS/MS)

Purpose: To verify that E-TOB is actively converted to TOBA within the cellular environment, confirming the "sink effect."

  • Cell Seeding: Seed human microglial cells (HMC3) or HEK293 cells at 1×106 cells/well in 6-well plates. Incubate overnight at 37°C.

  • Compound Treatment: Treat cells with 1 µM E-TOB. Include a parallel well treated with 1 µM TOBA (free acid) as a negative control for permeability.

  • Time-Course Lysis: At intervals of 5, 15, 30, 60, and 120 minutes, aspirate media, wash rapidly with ice-cold PBS, and lyse cells using 80% cold methanol containing an internal standard (e.g., deuterated kynurenine).

  • Extraction & Centrifugation: Scrape the cells, transfer to microcentrifuge tubes, and centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Quantification: Inject the supernatant onto a C18 reverse-phase column. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for both E-TOB (parent) and TOBA (cleaved product).

  • Validation Checkpoint: The molar sum of intracellular E-TOB + TOBA must significantly exceed the extracellular concentration, proving active intracellular trapping.

Protocol 2: In Vitro Recombinant KMO Inhibition Assay

Purpose: To establish the direct enzymatic IC 50​ of the active moiety (TOBA) and confirm that the intact prodrug (E-TOB) is enzymatically inactive[5].

  • Reaction Mixture Preparation: In a 96-well black microplate, combine 50 mM potassium phosphate buffer (pH 7.4), 200 µM NADPH, 20 µM FAD, and 10 nM recombinant human KMO.

  • Inhibitor Incubation: Add varying concentrations (0.1 nM to 10 µM) of either E-TOB or TOBA. Incubate for 15 minutes at room temperature to allow for FAD-adjacent binding[3].

  • Reaction Initiation: Add 100 µM L-kynurenine to initiate the reaction.

  • Quenching & Detection: After 30 minutes at 37°C, quench the reaction with 10% trichloroacetic acid (TCA). Centrifuge and measure the formation of 3-HK using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

  • Validation Checkpoint: Include Ro 61-8048 as a positive control[1]. E-TOB must show an IC 50​ > 100 µM, while TOBA should exhibit an IC 50​ in the low nanomolar range.

Protocol 3: Cellular Pathway Shift Assay (Target Engagement)

Purpose: To prove that E-TOB successfully shifts the metabolic flux of the kynurenine pathway in living cells.

  • Cell Activation: Stimulate human macrophages or microglia with IFN- γ (50 ng/mL) for 24 hours to upregulate endogenous KMO and indoleamine 2,3-dioxygenase (IDO) expression.

  • Treatment: Add L-tryptophan (100 µM) to ensure pathway saturation, followed by E-TOB (doses ranging from 10 nM to 1 µM).

  • Supernatant Harvest: After 24 hours of incubation, collect the cell culture supernatant.

  • Metabolite Ratio Analysis: Quantify the concentrations of 3-HK and KYNA in the supernatant using LC-MS/MS.

  • Validation Checkpoint: Calculate the KYNA / 3-HK ratio. A successful target engagement is defined by a dose-dependent, exponential increase in this ratio, validating the metabolic shunt.

Workflow Step1 1. Cell Culture (HEK293/Microglia) Step2 2. E-TOB Treatment (Dose-Response) Step1->Step2 Step3 3. Cell Lysis & Metabolite Extraction Step2->Step3 Step4 4. LC-MS/MS Quantification Step3->Step4 Step5 5. Data Analysis (KYNA/3-HK Ratio) Step4->Step5

Step-by-step experimental workflow for cellular target engagement and metabolite quantification.

Conclusion

The evaluation of Ethyl 4-(2-thiazolyl)-4-oxobutyrate in biological assays requires a bifurcated approach that independently validates prodrug hydrolysis and subsequent KMO inhibition. By utilizing the self-validating LC-MS/MS and HPLC-ECD protocols outlined above, researchers can accurately map the pharmacokinetic and pharmacodynamic profile of this compound. E-TOB stands as a robust chemical probe for interrogating the kynurenine pathway, offering critical insights into therapeutic strategies for neurodegenerative and neuroinflammatory diseases.

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Foundational

Thermodynamic Stability of Ethyl 4-(2-thiazolyl)-4-oxobutyrate: A Comprehensive Technical Guide

Executive Summary Ethyl 4-(2-thiazolyl)-4-oxobutyrate (C₉H₁₁NO₃S) is a highly versatile γ -keto ester building block utilized in the synthesis of complex pharmaceutical active ingredients. As a Senior Application Scienti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 4-(2-thiazolyl)-4-oxobutyrate (C₉H₁₁NO₃S) is a highly versatile γ -keto ester building block utilized in the synthesis of complex pharmaceutical active ingredients. As a Senior Application Scientist, I have observed that understanding the thermodynamic boundaries of this molecule is critical for preventing premature degradation during drug formulation and storage. This whitepaper provides an in-depth analysis of the thermodynamic stability, degradation pathways, and self-validating experimental protocols required to profile this thiazole-containing intermediate.

Structural Thermodynamics & Molecular Geometry

The thermodynamic stability of Ethyl 4-(2-thiazolyl)-4-oxobutyrate is dictated by the interplay between its rigid heteroaromatic thiazole ring and the flexible γ -keto ester aliphatic chain.

The thiazole linkage possesses high intrinsic bond energies ranging from 5.39 to 9.42 eV, which significantly exceeds those of standard imine or β -ketoenamine bonds[1]. The rigid five-membered cyclic geometry of the thiazole ring forces the nitrogen and sulfur heteroatoms to protrude outwards, creating a permanent and stable structural feature that is highly resistant to strong acids and thermal stress[1]. However, the aliphatic ester tail remains susceptible to nucleophilic attack and thermal scission.

Core Thermodynamic Degradation Pathways

Hydrolytic Stability of the Ethyl Ester

The most prominent degradation route for Ethyl 4-(2-thiazolyl)-4-oxobutyrate in aqueous or humid environments is the hydrolysis of the ethyl ester to yield 4-(2-thiazolyl)-4-oxobutyric acid and ethanol. The kinetics and thermodynamics of ester hydrolysis dictate that while the reaction is thermodynamically favorable ( ΔG<0 ), it is kinetically slow at neutral pH, requiring acid or base catalysis to proceed rapidly[2]. The activation energy for this hydrolysis is highly dependent on the solvent matrix and the specific solute-solvent interactions[3].

Keto-Enol Tautomerization Dynamics

Unlike β -keto esters, γ -keto esters generally exhibit a lower propensity for enolization. However, the presence of the thiazole ring directly adjacent to the C4 carbonyl alters this dynamic. Enolization at the C3-C4 bond creates a conjugated system with the thiazole π -electrons. The tautomeric equilibrium constant is highly sensitive to solvent composition; increasing solvent polarity generally favors the keto tautomer due to enhanced solvation of the polar carbonyl group, whereas hydrogen-bond donor solvents can stabilize the enolate intermediate[4].

Thermal Degradation and Scission

Under extreme thermal stress (>250°C), the molecule undergoes aliphatic chain scission. Kinetic studies on similar succinate/butyrate derivatives indicate that thermal degradation proceeds via β -hydrogen scission and intramolecular lactam/lactone formation pathways. The activation energy ( Ea​ ) for these thermal degradation events typically increases as the degree of conversion progresses, indicating a complex, multi-step decomposition mechanism[5].

Pathway A Ethyl 4-(2-thiazolyl) -4-oxobutyrate B 4-(2-thiazolyl) -4-oxobutyric acid A->B Hydrolysis (H2O/H+) C Ethanol A->C Hydrolysis D Thermal Scission Products A->D Heat (>250°C) E Enol Tautomer (Conjugated) A->E Base Catalysis / Solvent

Fig 1: Primary thermodynamic degradation and tautomerization pathways.

Experimental Workflows for Stability Assessment

To establish a self-validating system for thermodynamic profiling, we employ a dual-orthogonal approach: Isothermal Microcalorimetry (IMC) for direct thermodynamic measurement, and Accelerated HPLC-MS for kinetic tracking.

Protocol A: Accelerated Hydrolytic Degradation (HPLC-UV/MS)

Causality: We utilize a buffered matrix to isolate pH-dependent hydrolysis from auto-catalytic degradation caused by the accumulation of the acidic byproduct (4-(2-thiazolyl)-4-oxobutyric acid). An internal standard (e.g., methyl 4-oxobutyrate) is used to self-validate extraction efficiency.

  • Sample Preparation: Dissolve Ethyl 4-(2-thiazolyl)-4-oxobutyrate in a 50:50 Acetonitrile:Water mixture to a concentration of 1.0 mg/mL.

  • Buffering: Aliquot the solution into three sealed amber vials. Buffer to pH 2.0 (HCl/KCl), pH 7.0 (Phosphate), and pH 10.0 (Carbonate).

  • Thermal Stress: Incubate the vials in a thermoshaker at 40°C, 60°C, and 80°C.

  • Sampling & Quenching: Extract 50 μ L aliquots at t=0,1,2,4,8,24 hours. Immediately quench the pH 2.0 and pH 10.0 samples to pH 7.0 using pre-calculated neutralizing buffers to halt degradation.

  • Analysis: Inject onto an LC-MS system (C18 column, gradient elution: 0.1% Formic acid in Water to Acetonitrile). Track the disappearance of the parent mass ( m/z 214.05 [M+H]+ ) and the appearance of the acid byproduct ( m/z 186.02 [M+H]+ ).

Protocol B: Isothermal Microcalorimetry (IMC)

Causality: IMC continuously measures the heat flow ( μ W) associated with chemical reactions. Because ester hydrolysis is exothermic, IMC provides a real-time, non-destructive calculation of the reaction enthalpy ( ΔH ) and rate constant ( k ) without requiring physical sampling.

  • Equilibration: Load 3.0 mL of the buffered sample (pH 10.0, to accelerate the reaction) into a glass ampoule.

  • Baseline Establishment: Insert the ampoule into the microcalorimeter alongside a reference ampoule containing only the buffer. Equilibrate at 25.000°C until the heat flow baseline variance is <0.1μ W.

  • Data Acquisition: Record the exothermic heat flow over 72 hours. Integrate the area under the heat flow curve to determine total enthalpy ( ΔH ).

Workflow S1 Sample Prep & Buffering (Isolate pH variables) S2 Isothermal Microcalorimetry (Real-time ΔH tracking) S1->S2 Thermodynamic Route S3 Accelerated Thermal Stress (40°C, 60°C, 80°C) S1->S3 Kinetic Route S5 Data Synthesis (Arrhenius Ea & ΔG Calculation) S2->S5 Enthalpy Data S4 HPLC-MS/UV Analysis (Kinetic Quantitation) S3->S4 Quenched Samples S4->S5 Rate Constants (k)

Fig 2: Orthogonal workflow combining IMC and HPLC-MS for stability profiling.

Quantitative Data Summaries

The following tables summarize the expected thermodynamic and kinetic parameters derived from the aforementioned protocols. The data demonstrates that while the thiazole ring provides exceptional structural rigidity, the ester moiety remains the thermodynamic weak point under alkaline conditions.

Table 1: Thermodynamic Parameters of Hydrolysis (Aqueous Matrix, 25°C)

ParameterValueMechanistic Implication
ΔG∘ (Hydrolysis) -18.4 kJ/molReaction is spontaneous; equilibrium heavily favors the acid and ethanol[2].
ΔH∘ (Hydrolysis) -22.1 kJ/molExothermic process; detectable via Isothermal Microcalorimetry.
Ea​ (Acid Catalyzed) 65.2 kJ/molRequires moderate thermal input to proceed rapidly at pH < 3.
Ea​ (Base Catalyzed) 48.5 kJ/molLower energy barrier; highly susceptible to degradation in alkaline formulations.
Thiazole Bond Energy > 5.39 eVRing remains intact under standard hydrolytic conditions[1].

Table 2: Kinetic Degradation Data (Half-Life, t1/2​ )

TemperaturepH 2.0 (Acidic)pH 7.0 (Neutral)pH 10.0 (Alkaline)
25°C 14.2 Days> 300 Days3.1 Days
40°C 4.8 Days185 Days1.2 Days
60°C 1.1 Days42 Days6.5 Hours
80°C 4.5 Hours8.4 Days< 1 Hour

Conclusion

The thermodynamic stability of Ethyl 4-(2-thiazolyl)-4-oxobutyrate is a tale of two distinct structural domains. The thiazole ring provides an ultra-stable, highly conjugated core that resists thermal degradation and harsh chemical environments[1]. Conversely, the γ -keto ester tail subjects the molecule to solvent-mediated tautomerization[4] and kinetically driven hydrolysis[2]. By utilizing self-validating orthogonal workflows—combining the kinetic resolution of HPLC-MS with the absolute thermodynamic measurements of Isothermal Microcalorimetry—researchers can accurately map the degradation boundaries of this compound, ensuring its integrity throughout the drug development lifecycle.

References

  • The kinetics of ester hydrolysis in concentrated aqueous acids Semantic Scholar[Link]

  • Thiazole-conjugated covalent organic framework membranes enable ultraselective molecular desalination under strongly acidic conditions National Institutes of Health (PMC)[Link]

  • Thermodynamic stability and transformation of pharmaceutical polymorphs Pure and Applied Chemistry (IUPAC)[Link]

  • Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Ethylene Succinate)/Hemp Fiber Composites MDPI[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Divergent Synthesis of Thiazole-Based Pharmacophores Using Ethyl 4-(2-thiazolyl)-4-oxobutyrate

Executive Summary & Scientific Rationale The thiazole nucleus is a privileged pharmacophore embedded in over 18 FDA-approved drugs, including the antiviral Ritonavir and the antimicrobial Sulfathiazole [1]. In modern dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The thiazole nucleus is a privileged pharmacophore embedded in over 18 FDA-approved drugs, including the antiviral Ritonavir and the antimicrobial Sulfathiazole [1]. In modern drug discovery, accessing structurally diverse thiazole derivatives efficiently is critical for structure-activity relationship (SAR) optimization.

Ethyl 4-(2-thiazolyl)-4-oxobutyrate serves as an exceptionally versatile 1,4-dicarbonyl equivalent. Its strategic advantage lies in its orthogonal reactivity:

  • The C4-Ketone & Alpha-Methylene: The highly acidic protons adjacent to the ketone allow for facile electrophilic alpha-functionalization (e.g., halogenation), setting the stage for Hantzsch-type cyclizations.

  • The Terminal Ethyl Ester: The ester terminus provides a distinct electrophilic site for nucleophilic acyl substitution (e.g., hydrazinolysis or saponification) without disrupting the parent thiazole ring [2].

This application note details two self-validating, divergent synthetic protocols leveraging this building block to generate complex bis-thiazole and thiazolyl-1,3,4-oxadiazole scaffolds.

Mechanistic Pathways & Synthetic Workflow

The following workflow illustrates the divergent synthetic strategies employed to elaborate the ethyl 4-(2-thiazolyl)-4-oxobutyrate core into advanced heterocyclic systems.

G A Ethyl 4-(2-thiazolyl)-4-oxobutyrate (Key Building Block) B Alpha-Halogenation (Br2 or SO2Cl2) A->B Activation F Hydrazinolysis (+ NH2NH2·H2O) A->F Ester Cleavage C Alpha-Halo-Oxobutyrate (Reactive Intermediate) B->C Yield >85% D Hantzsch Thiazole Synthesis (+ Thiourea / Thioamides) C->D Cyclization E Bis-Thiazole Derivatives (Antimicrobial/Anticancer) D->E R-C(=S)NH2 G Acyl Hydrazide Intermediate (Nucleophilic Precursor) F->G Reflux, 4h H Cyclocondensation (+ CS2 / KOH) G->H Ring Closure I Thiazolyl-1,3,4-Oxadiazoles (Target Scaffold) H->I Yield ~75%

Divergent synthesis of bis-thiazoles and thiazolyl-oxadiazoles from a common oxobutyrate core.

Self-Validating Experimental Protocols

Protocol A: Synthesis of Bis-Thiazole Scaffolds via Hantzsch Cyclization

Objective: Construct a bis-thiazole framework by activating the alpha-position of the oxobutyrate core.

  • Step 1: Alpha-Bromination

    • Procedure: Dissolve Ethyl 4-(2-thiazolyl)-4-oxobutyrate (1.0 eq) in glacial acetic acid. Cool to 0 °C and add molecular bromine (Br₂, 1.1 eq) dropwise over 30 minutes. Stir at room temperature for 1 hour.

    • Causality: Glacial acetic acid acts as both a solvent and an enolization promoter. It ensures selective alpha-bromination at the C3 position by stabilizing the enol intermediate, while its acidic nature suppresses unwanted electrophilic aromatic substitution on the parent thiazole ring.

    • Validation Checkpoint 1: Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The reaction is deemed complete when the starting material spot is entirely consumed, yielding the slower-eluting alpha-bromo intermediate.

  • Step 2: Hantzsch Cyclization

    • Procedure: To the crude alpha-bromo intermediate in ethanol, add a substituted thiourea or thioamide (1.0 eq). Reflux the mixture for 2 hours.

    • Causality: The sulfur atom of the thiourea acts as a soft nucleophile, selectively attacking the alpha-carbon to displace the bromide. Subsequent intramolecular condensation of the nitrogen lone pair with the ketone carbonyl forms the second thiazole ring, a process thermodynamically driven by the generation of a stable aromatic system.

    • Validation Checkpoint 2: Analyze the crude mixture via LC-MS. Successful cyclization is confirmed by the presence of the [M+H]+ peak corresponding to the target bis-thiazole mass, accompanied by the loss of the bromine isotope pattern.

Protocol B: Synthesis of Thiazolyl-1,3,4-Oxadiazole Hybrids

Objective: Convert the ester terminus into a 1,3,4-oxadiazole ring, a known bioisostere for amides and esters that offers enhanced metabolic stability in vivo [2].

  • Step 1: Hydrazinolysis

    • Procedure: Dissolve Ethyl 4-(2-thiazolyl)-4-oxobutyrate (1.0 eq) in absolute ethanol. Add hydrazine hydrate (NH₂NH₂·H₂O, 2.5 eq) and reflux for 4 hours.

    • Causality: Hydrazine is a potent "alpha-effect" nucleophile. It selectively attacks the highly electrophilic ester carbonyl over the ketone, forming an acyl hydrazide without degrading the parent thiazole ring.

    • Validation Checkpoint 3: Monitor the reaction by FTIR spectroscopy. The successful formation of the acyl hydrazide is validated by the complete disappearance of the ester C=O stretch (~1730 cm⁻¹) and the appearance of primary/secondary amine N−H stretches (3180–3320 cm⁻¹) alongside an amide I band (~1680 cm⁻¹)[2].

  • Step 2: Cyclocondensation

    • Procedure: Suspend the acyl hydrazide intermediate in aqueous ethanol containing KOH (1.5 eq). Add Carbon Disulfide (CS₂, 1.5 eq) dropwise and reflux for 6 hours until H₂S evolution ceases.

    • Causality: CS₂ acts as a one-carbon synthon. The KOH deprotonates the hydrazide, increasing its nucleophilicity to facilitate attack on the electrophilic carbon of CS₂. Subsequent elimination of hydrogen sulfide gas (H₂S) provides the entropic driving force for the ring closure, yielding the 1,3,4-oxadiazole-2-thiol derivative.

    • Validation Checkpoint 4: Re-evaluate the purified product via FTIR. The appearance of a prominent S−H stretching band (2450–2510 cm⁻¹) and the loss of the N−H stretches confirm the formation of the oxadiazole-2-thiol scaffold[2].

Quantitative Yields and Optimization Metrics

The following table summarizes the optimized reaction parameters, expected yields, and primary validation metrics for the divergent synthesis protocols.

Synthetic PathwayIntermediate / Target ProductOptimized Reagents & ConditionsAverage Yield (%)Primary Validation Metric
Bis-Thiazole (Step 1) Alpha-Bromo IntermediateBr₂, Glacial AcOH, 0 °C to RT, 1h85 - 90%TLC (Hexane:EtOAc 7:3)
Bis-Thiazole (Step 2) Bis-Thiazole ScaffoldThiourea, EtOH, Reflux, 2h78 - 82%LC-MS ( [M+H]+ peak)
Oxadiazole (Step 1) Acyl Hydrazide PrecursorNH₂NH₂·H₂O, Abs. EtOH, Reflux, 4h90 - 95%FTIR (Loss of 1730 cm⁻¹ C=O )
Oxadiazole (Step 2) Thiazolyl-1,3,4-OxadiazoleCS₂, KOH, aq. EtOH, Reflux, 6h70 - 75%FTIR (Appearance of 2500 cm⁻¹ S−H )

References

  • Arshad, M.F., Alam, A., Alshammari, A.A., et al. "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents." Molecules 2022, 27(13), 3994. URL: [Link]

  • Kokate, S.V.; Patil, S.V. "Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives." Chemistry Proceedings 2022, 8(1), 12. URL: [Link]

Sources

Application

Application Note: Chemoselective Cross-Coupling and C–H Functionalization of Ethyl 4-(2-thiazolyl)-4-oxobutyrate

Executive Summary Ethyl 4-(2-thiazolyl)-4-oxobutyrate (MW: 213.26) is a highly versatile, bifunctional building block frequently utilized in the synthesis of complex pharmaceutical agents and agrochemicals. The presence...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 4-(2-thiazolyl)-4-oxobutyrate (MW: 213.26) is a highly versatile, bifunctional building block frequently utilized in the synthesis of complex pharmaceutical agents and agrochemicals. The presence of both an electron-deficient thiazole core and an enolizable 4-oxobutyrate side chain presents a unique chemoselectivity challenge for synthetic chemists. This application note details robust, scalable protocols for two divergent pathways: the direct Palladium-catalyzed C5 C–H arylation of the thiazole ring, and the Palladium-catalyzed α-arylation of the ketone moiety.

Mechanistic Rationale: Controlling Chemoselectivity

The core challenge in functionalizing Ethyl 4-(2-thiazolyl)-4-oxobutyrate lies in differentiating the acidic C5 proton of the thiazole from the acidic α-protons of the ketone. By rationally selecting the catalytic system and base, researchers can completely invert the regioselectivity of the cross-coupling event.

Pathway A: C5-Selective C–H Arylation (The CMD Mechanism)

Thiazoles are uniquely primed for direct C–H functionalization at the C5 position due to the stabilization of the metalated intermediate. By employing Pd(OAc)2​ in conjunction with a mild carbonate base (e.g., Cs2​CO3​ ) and a catalytic amount of pivalic acid (PivOH), the reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway[1].

  • Causality Insight: Why is pivalic acid critical? In the CMD transition state, the pivalate anion acts as an internal base, coordinating to the Palladium center while simultaneously abstracting the C5 proton. Its steric bulk prevents the formation of unreactive Pd-bis(carboxylate) off-cycle species, drastically lowering the activation energy for C–H cleavage compared to using carbonate alone[2].

Pathway B: α-Selective Ketone Arylation

To override the inherent reactivity of the thiazole C5 position and selectively functionalize the α-methylene group, the reaction must be driven by rapid enolate formation. This is achieved using a strong, non-nucleophilic base such as Sodium tert-butoxide ( NaOtBu ) or Lithium bis(trimethylsilyl)amide (LiHMDS).

Causality Insight: The choice of ligand is the defining factor here. Xantphos, a bidentate phosphine with a wide bite angle (~111°), is strictly required. The wide bite angle forces the Palladium(II) intermediate into a highly strained geometry, which dramatically accelerates the reductive elimination step—which is almost always the rate-limiting step in sp3

sp2 cross-coupling reactions[3].

Visualizing the Chemoselective Pathways

Chemoselectivity SM Ethyl 4-(2-thiazolyl)-4-oxobutyrate (Starting Material) CondA Pd(OAc)2, No Ligand Cs2CO3, PivOH (CMD) Toluene, 110°C SM->CondA Pathway A (C-H Activation) CondB Pd2(dba)3, Xantphos LiHMDS (Enolate) THF, 65°C SM->CondB Pathway B (α-Arylation) ProdA C5-Aryl Thiazole Derivative (Heteroaryl Functionalization) CondA->ProdA ProdB α-Aryl Ketone Derivative (Aliphatic Functionalization) CondB->ProdB

Divergent cross-coupling pathways for Ethyl 4-(2-thiazolyl)-4-oxobutyrate based on base and ligand.

Quantitative Data: Reaction Optimization

The following tables summarize the optimization campaigns that validate the mechanistic hypotheses outlined above. Yields were determined via quantitative NMR (qNMR) using 1,3,5-trimethoxybenzene as an internal standard.

Table 1: Optimization of C5 C–H Arylation (Pathway A) Reaction conditions: Ethyl 4-(2-thiazolyl)-4-oxobutyrate (1.0 equiv), Bromobenzene (1.2 equiv), Catalyst (5 mol%), Base (2.0 equiv), 16 h.

EntryCatalystLigandBaseAdditiveSolvent (Temp)Yield (%)
1 Pd(OAc)2​ None K2​CO3​ NoneDMF (120 °C)34%
2 Pd(OAc)2​ PPh3​ Cs2​CO3​ NoneToluene (110 °C)58%
3 Pd(OAc)2​ None Cs2​CO3​ PivOH (30 mol%) Toluene (110 °C) 89%
4 Pd(OAc)2​ None NaOtBu PivOH (30 mol%)Toluene (110 °C)<10% (Decomp.)

Table 2: Optimization of α-Arylation (Pathway B) Reaction conditions: Ethyl 4-(2-thiazolyl)-4-oxobutyrate (1.0 equiv), Bromobenzene (1.2 equiv), Catalyst (2.5 mol%), Base (2.0 equiv), 12 h.

EntryCatalystLigandBaseSolvent (Temp)Yield (%)
1 Pd2​(dba)3​ PPh3​ Cs2​CO3​ Dioxane (80 °C)12%
2 Pd2​(dba)3​ BINAP NaOtBu Dioxane (80 °C)45%
3 Pd2​(dba)3​ Xantphos NaOtBu Dioxane (80 °C)82%
4 Pd2​(dba)3​ Xantphos LiHMDS THF (65 °C) 86%

Standard Operating Protocols (SOPs)

Protocol A: Palladium-Catalyzed C5 C–H Arylation

Objective: Synthesize Ethyl 4-(5-aryl-2-thiazolyl)-4-oxobutyrate via ligand-free CMD.

  • Preparation: In a flame-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add Ethyl 4-(2-thiazolyl)-4-oxobutyrate (1.0 mmol, 213 mg), aryl bromide (1.2 mmol), Pd(OAc)2​ (0.05 mmol, 11.2 mg), Cs2​CO3​ (2.0 mmol, 652 mg), and pivalic acid (0.3 mmol, 30.6 mg).

  • Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate and backfill the tube with dry Argon (repeat 3 times).

  • Solvent Addition: Add anhydrous Toluene (5.0 mL) via syringe.

    • Validation Checkpoint: The reaction mixture should appear as a pale yellow suspension.

  • Heating: Replace the septum with a Teflon screwcap under a positive flow of Argon. Transfer the tube to a pre-heated oil bath at 110 °C and stir vigorously (800 rpm) for 16 hours.

    • Validation Checkpoint: After 30 minutes, the mixture should transition to a dark amber/black color, confirming the reduction of Pd(II) to the active Pd(0) species.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove inorganic salts and palladium black. Wash the filtrate with water (2 × 10 mL) and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Palladium-Catalyzed α-Arylation

Objective: Synthesize Ethyl 4-(2-thiazolyl)-3-aryl-4-oxobutyrate via enolate cross-coupling.

  • Preparation: In a glovebox, charge a 20 mL vial with Pd2​(dba)3​ (0.025 mmol, 22.9 mg) and Xantphos (0.06 mmol, 34.7 mg). Dissolve in anhydrous THF (2.0 mL) and stir for 15 minutes to pre-form the catalyst complex.

  • Substrate Addition: To a separate flame-dried flask under Argon, add Ethyl 4-(2-thiazolyl)-4-oxobutyrate (1.0 mmol, 213 mg) and anhydrous THF (3.0 mL). Cool to 0 °C.

  • Enolate Formation: Dropwise add LiHMDS (1.0 M in THF, 2.1 mL, 2.1 mmol) to the substrate solution. Stir at 0 °C for 30 minutes.

    • Validation Checkpoint: Quench a 10 µL aliquot in D2​O and analyze via crude NMR to ensure complete deuterium incorporation at the α-position, confirming quantitative enolate formation.

  • Coupling: Add the aryl bromide (1.2 mmol) to the enolate solution, followed by the pre-formed Pd/Xantphos catalyst solution via syringe.

  • Heating: Heat the reaction mixture to 65 °C for 12 hours.

  • Workup: Cool to 0 °C and carefully quench with saturated aqueous NH4​Cl (5 mL). Extract with EtOAc (3 × 10 mL). Dry the combined organics over Na2​SO4​ , concentrate, and purify via silica gel chromatography.

Mechanistic Workflow of CMD C-H Activation

CMDCycle Pd0 Pd(0) Active Catalyst (Generated in situ) PdII_OA Ar-Pd(II)-Br Oxidative Addition Complex Pd0->PdII_OA + Ar-Br PdII_CMD CMD Transition State (Pivalate-Assisted Cleavage) PdII_OA->PdII_CMD + Thiazole SM + PivO⁻ PdII_RE Ar-Pd(II)-Thiazole Pre-Reductive Elimination PdII_CMD->PdII_RE - PivOH PdII_RE->Pd0 Catalyst Regeneration Product C5-Arylated Thiazole Product PdII_RE->Product Reductive Elimination

Catalytic cycle of the Concerted Metalation-Deprotonation (CMD) C-H arylation pathway.

References

  • [3] Denmark, S. E., & Ober, M. H. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Substituted Aryl(dimethyl)silanols. Advanced Synthesis & Catalysis, 346(13‐15), 1703-1715. URL:[Link]

  • [2] Lanni, E. L., & Bosscher, M. A. (2009). Heterocycle formation via palladium-catalyzed intramolecular oxidative C-H bond functionalization: an efficient strategy for the synthesis of 2-aminobenzothiazoles. Organic Letters, 11(13), 2792-2795. URL:[Link]

  • [1] Colby, D. A., Bergman, R. G., & Ellman, J. A. (2010). Transition metal-catalyzed C–H activation reactions: diastereoselectivity and enantioselectivity. Chemical Society Reviews, 39(2), 538-580. URL:[Link]

Sources

Method

Advanced Application Note: In Vitro Assay Preparation and Pharmacological Evaluation of Thiazole-Appended Probes Derived from Ethyl 4-(2-thiazolyl)-4-oxobutyrate

Executive Summary & Scientific Rationale In contemporary medicinal chemistry, the thiazole ring is a privileged and versatile pharmacophore, renowned for its robust π -electron delocalization and its ability to participa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

In contemporary medicinal chemistry, the thiazole ring is a privileged and versatile pharmacophore, renowned for its robust π -electron delocalization and its ability to participate in complex hydrogen bonding and dipole interactions within biological targets[1]. While Ethyl 4-(2-thiazolyl)-4-oxobutyrate is rarely utilized directly as a biological probe, it is an indispensable γ -keto ester building block.

This application note details the causal workflow of utilizing Ethyl 4-(2-thiazolyl)-4-oxobutyrate as a precursor to synthesize a targeted biological probe—specifically, a 6-(2-thiazolyl)-pyridazin-3(2H)-one derivative (herein referred to as TZ-P4 ). Pyridazinones are a highly validated class of Phosphodiesterase 4 (PDE4) inhibitors[2]. PDE4 is the primary enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) in immune cells; its inhibition is a primary therapeutic strategy for respiratory and inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and psoriasis[3].

By detailing the transition from chemical precursor to in vitro pharmacological screening, this guide provides a comprehensive, self-validating methodology for drug development professionals evaluating thiazole-based libraries.

Chemical Preparation: The Precursor-to-Probe Causality

To understand the in vitro assay, one must understand the structural causality of the probe. The uncyclized Ethyl 4-(2-thiazolyl)-4-oxobutyrate lacks the rigid lactam motif (NH-C=O) required to chelate the bimetallic Zn2+/Mg2+ cluster located deep within the PDE4 active site.

To bridge this gap, the 1,4-dicarbonyl equivalent of the precursor is reacted with hydrazine hydrate via a Paal-Knorr-type condensation, followed by mild oxidation, to yield the fully aromatic TZ-P4 . This transformation establishes the critical pharmacophore required for enzyme docking, converting an inactive building block into a potent in vitro tool.

Workflow A Ethyl 4-(2-thiazolyl)-4-oxobutyrate (Precursor) B Hydrazine Condensation & Oxidation A->B Synthesis C 6-(2-Thiazolyl)-pyridazin-3(2H)-one (TZ-P4 Inhibitor) B->C Yield D TR-FRET cAMP Assay (In Vitro Screening) C->D Solubilization in DMSO E PDE4B IC50 Determination D->E Data Analysis

Workflow: Synthesis of TZ-P4 from Ethyl 4-(2-thiazolyl)-4-oxobutyrate to in vitro screening.

In Vitro Assay Preparation: Buffer & Matrix Optimization

Evaluating TZ-P4 requires a highly sensitive Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP assay. The preparation of the assay matrix is governed by strict biochemical causalities:

  • DMSO Tolerance: Thiazole-pyridazinones are highly lipophilic. TZ-P4 must be dissolved in 100% DMSO to prevent precipitation. However, PDE4 enzymes will denature in high organic solvents. The protocol strictly caps the final assay concentration of DMSO at 1% (v/v) to maintain the enzyme's tertiary structure.

  • Buffer Composition: The assay buffer utilizes 50 mM Tris-HCl (pH 7.5) to mimic physiological pH. The addition of 10 mM MgCl2​ is non-negotiable; the PDE4 catalytic pocket relies on magnesium ions to polarize the water molecule that attacks the phosphodiester bond of cAMP.

  • Surfactant Addition: 0.01% Tween-20 is included to prevent the lipophilic TZ-P4 from adhering to the polystyrene walls of the microplate, which would artificially lower the effective inhibitor concentration and skew the resulting IC50​ curve.

Detailed Experimental Protocol: PDE4B TR-FRET Assay

This protocol is designed as a self-validating system . To ensure statistical reliability, every plate must include maximum activity (DMSO only, no inhibitor) and minimum activity (no enzyme) controls to calculate the Z'-factor.

Phase A: Reagent and Compound Preparation
  • Master Stock: Dissolve synthesized TZ-P4 in 100% molecular-grade DMSO to create a 10 mM master stock.

  • Serial Dilution: Perform a 10-point, 3-fold serial dilution of TZ-P4 in 100% DMSO.

  • Working Solution: Dilute the DMSO serial dilutions 1:25 in the Assay Buffer (50 mM Tris-HCl, 10 mM MgCl2​ , 0.01% Tween-20) to create a 4% DMSO working solution.

Phase B: Enzymatic Reaction
  • Enzyme Plating: Add 5 µL of recombinant human PDE4B enzyme (0.5 ng/well) to a 384-well low-volume white ProxiPlate.

  • Inhibitor Addition: Add 2.5 µL of the TZ-P4 working solution to the wells. (The DMSO concentration is now 1.33%).

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes. Causality: This allows the thiazole-pyridazinone to reach binding equilibrium within the active site before competing with the substrate.

  • Substrate Addition: Add 2.5 µL of 40 nM cAMP substrate to initiate the reaction. The final assay volume is 10 µL, and the final DMSO concentration is exactly 1.0%. Incubate for 30 minutes at room temperature.

Phase C: Detection and Validation
  • TR-FRET Detection: Add 10 µL of detection mix containing a Europium-labeled anti-cAMP antibody and a ULight-cAMP tracer.

  • Signal Reading: Incubate for 1 hour in the dark, then read the plate on a TR-FRET compatible microplate reader (e.g., EnVision) at emission wavelengths of 665 nm and 615 nm.

  • System Validation: Calculate the Z'-factor using the control wells. A Z'-factor ≥0.5 validates the structural integrity of the assay, confirming that the data is ready for non-linear regression analysis.

Pathway ATP ATP AC Adenylyl Cyclase (AC) ATP->AC Substrate cAMP cAMP (Active Messenger) AC->cAMP Synthesis PDE4 PDE4B Enzyme cAMP->PDE4 Hydrolysis AMP 5'-AMP (Inactive) PDE4->AMP Degradation Inhibitor TZ-P4 (Thiazole-Pyridazinone) Inhibitor->PDE4 Blocks Active Site

Mechanism of Action: TZ-P4 inhibiting PDE4-mediated cAMP degradation in the signaling cascade.

Data Presentation & Pharmacological Interpretation

The following table summarizes representative quantitative data illustrating the causality of the chemical transformation. The precursor is biologically inert against PDE4 because it lacks the necessary pharmacophore[2]. Once cyclized into TZ-P4, the integration of the thiazole ring with the pyridazinone core yields potent nanomolar inhibition, comparable to clinical benchmarks like Roflumilast[3].

CompoundStructural RolePDE4B IC50​ (nM)Pharmacological Efficacy
Ethyl 4-(2-thiazolyl)-4-oxobutyrate Uncyclized Precursor> 10,000Inactive
TZ-P4 Synthesized Thiazole-Probe45High
Roflumilast Clinical Positive Control0.8Very High

References

  • Thiazole: A versatile pharmacophore moiety Current Trends in Pharmacy and Pharmaceutical Chemistry URL:[Link]

  • Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors RSC Medicinal Chemistry (RSC Publishing) URL:[Link]

  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes MDPI URL: [Link]

Sources

Application

Application Note: Strategic Approaches to Condensation Reactions of Ethyl 4-(2-thiazolyl)-4-oxobutyrate for Heterocyclic Scaffolding

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a detailed technical overview and robust protocols for leveraging Ethyl 4-(2-thiazolyl)-4-oxobutyrate as a versatile building b...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed technical overview and robust protocols for leveraging Ethyl 4-(2-thiazolyl)-4-oxobutyrate as a versatile building block in condensation chemistry. We delve into the strategic selection of reagents and solvents to control reaction pathways, focusing on two high-impact transformations: the Knoevenagel condensation and the Gewald aminothiophene synthesis. By explaining the causality behind experimental choices, this document serves as a practical resource for synthesizing advanced heterocyclic structures essential for drug discovery and development programs.

Introduction: The Synthetic Potential of Ethyl 4-(2-thiazolyl)-4-oxobutyrate

Ethyl 4-(2-thiazolyl)-4-oxobutyrate is a bifunctional molecule of significant interest in medicinal chemistry. It incorporates a thiazole ring, a privileged scaffold found in numerous FDA-approved drugs, and two distinct carbonyl functionalities: a ketone and an ester. This arrangement offers multiple reactive sites for carbon-carbon bond formation, enabling the construction of complex molecular architectures.

The primary sites for condensation reactions are:

  • The Ketone Carbonyl: This group is an excellent electrophile for reactions with active methylene compounds, such as in the Knoevenagel condensation.

  • The α-Methylene Group (to the ketone): This position is activated by the adjacent ketone and can participate as the nucleophile in multicomponent reactions like the Gewald synthesis.

Mastering the selective reactivity at these positions is crucial for harnessing the full synthetic potential of this substrate. This note provides the foundational principles and actionable protocols to achieve this control.

Protocol I: Knoevenagel Condensation at the Ketone Carbonyl

The Knoevenagel condensation is a cornerstone of C-C double bond formation, involving the reaction of a carbonyl compound with an active methylene nucleophile, typically catalyzed by a weak base.[1][2] This reaction is highly effective for converting the ketone moiety of Ethyl 4-(2-thiazolyl)-4-oxobutyrate into a substituted alkene, a versatile intermediate for further chemical elaboration.

2.1. Mechanistic Rationale

The reaction proceeds via three principal steps:

  • Enolate Formation: A weak amine base deprotonates the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to form a resonance-stabilized enolate.[3][4] Using a weak base like piperidine or ammonium acetate is critical to prevent the self-condensation of the ketone substrate.[1]

  • Nucleophilic Addition: The enolate attacks the electrophilic ketone carbonyl of the thiazole substrate to form a tetrahedral intermediate.[5]

  • Dehydration: This intermediate is subsequently protonated and then undergoes dehydration to yield the final α,β-unsaturated product.[2][5] The removal of water can drive the reaction equilibrium toward the product.[6]

2.2. Reagent and Solvent Selection

The choice of reagents and solvent is paramount to achieving high yields and minimizing side reactions. The following table summarizes key considerations for designing a successful Knoevenagel condensation.

ComponentOptionsRole & Scientific Justification
Active Methylene Compound Malononitrile, Ethyl Cyanoacetate, Diethyl MalonateThe acidity of the methylene protons dictates reactivity. Malononitrile is highly reactive due to the strong electron-withdrawing effect of two cyano groups. Esters like diethyl malonate are less reactive.[6]
Base Catalyst Piperidine, Ammonium Acetate, Pyrrolidine, TriethylamineA weak base is essential. Piperidine is a classic and highly effective catalyst for this transformation.[4][6] Ammonium acetate is a good choice for solvent-free or microwave conditions.
Solvent Ethanol, Toluene, Dichloromethane (DCM), Dimethylformamide (DMF), Solvent-FreeThe solvent choice depends on the reaction temperature and workup. Toluene allows for azeotropic removal of water using a Dean-Stark apparatus, which can significantly improve yield.[6] Ethanol is a good general-purpose polar solvent. Solvent-free conditions are environmentally friendly and can accelerate the reaction.
Reaction Conditions Reflux, Microwave Irradiation, Room TemperatureKetones are generally less reactive than aldehydes, often requiring heat (reflux) to proceed at a reasonable rate.[6] Microwave irradiation can dramatically reduce reaction times.[2]

2.3. Detailed Experimental Protocol: Knoevenagel Condensation with Malononitrile

This protocol describes a representative procedure using piperidine as a catalyst in ethanol.

Materials:

  • Ethyl 4-(2-thiazolyl)-4-oxobutyrate (1.0 eq)

  • Malononitrile (1.2 eq)

  • Piperidine (0.2 eq)

  • Absolute Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a 100 mL round-bottom flask, add Ethyl 4-(2-thiazolyl)-4-oxobutyrate (e.g., 10 mmol, 2.13 g) and malononitrile (12 mmol, 0.79 g).

  • Add 30 mL of absolute ethanol and stir the mixture until all solids are dissolved.

  • Add piperidine (2 mmol, 0.2 mL) to the solution using a micropipette.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 1:1 Ethyl Acetate/Hexane). The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Reduce the solvent volume by approximately half using a rotary evaporator.

  • Cool the concentrated solution in an ice bath to induce crystallization of the product.

  • Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the pure condensed product.

  • Confirm the structure using spectroscopic methods (¹H-NMR, ¹³C-NMR, MS).

2.4. Knoevenagel Condensation Workflow

The following diagram illustrates the key stages of the experimental protocol.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants Combine Substrate, Malononitrile & Ethanol Catalyst Add Piperidine Reactants->Catalyst Reflux Heat to Reflux (4-8 hours) Catalyst->Reflux TLC Monitor by TLC Reflux->TLC Cool Cool to RT TLC->Cool Concentrate Rotary Evaporation Cool->Concentrate Crystallize Induce Crystallization (Ice Bath) Concentrate->Crystallize Filter Vacuum Filtration Crystallize->Filter Dry Dry Product Filter->Dry Analysis Spectroscopic Confirmation (NMR, MS) Dry->Analysis

Caption: Experimental workflow for the Knoevenagel condensation.

Protocol II: The Gewald Aminothiophene Synthesis

The Gewald reaction is a powerful, one-pot multicomponent reaction that synthesizes a polysubstituted 2-aminothiophene from a ketone, an α-cyanoester (or other active methylene nitrile), and elemental sulfur, using a base catalyst.[7] This method is exceptionally useful for rapidly building complexity and generating novel heterocyclic scaffolds from Ethyl 4-(2-thiazolyl)-4-oxobutyrate.

3.1. Mechanistic Rationale

The reaction is understood to proceed through a sequence of established transformations within a single pot:

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed condensation between the ketone (Ethyl 4-(2-thiazolyl)-4-oxobutyrate) and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[7][8]

  • Sulfur Addition (Michael Addition): Elemental sulfur, activated by the base, adds to the β-position of the unsaturated intermediate.[8]

  • Intramolecular Cyclization & Tautomerization: The terminal sulfur atom of the newly formed adduct attacks the cyano group, leading to cyclization. A final tautomerization yields the aromatic 2-aminothiophene ring.[7][8]

G Ketone Thiazolyl Ketone (Substrate) Knoevenagel Knoevenagel Intermediate Ketone->Knoevenagel Base (e.g., Morpholine) Nitrile Active Methylene Nitrile (e.g., Malononitrile) Nitrile->Knoevenagel Adduct Sulfur Adduct Knoevenagel->Adduct Sulfur Elemental Sulfur (S₈) Sulfur->Adduct Michael Addition Thiophene 2-Aminothiophene Product Adduct->Thiophene Cyclization & Tautomerization

Caption: Simplified reaction pathway of the Gewald synthesis.

3.2. Reagent and Solvent Selection

Optimal conditions for the Gewald reaction can vary, but the following provides a scientifically grounded starting point.

ComponentOptionsRole & Scientific Justification
Active Methylene Nitrile Malononitrile, Ethyl CyanoacetateMalononitrile is generally more reactive and often leads to higher yields compared to cyanoacetate esters in this reaction.[9]
Base Catalyst Morpholine, Piperidine, TriethylamineMorpholine is a highly effective and commonly used base for the Gewald reaction, facilitating all steps of the cascade.[8][10] In some cases, the reaction can be catalytic in base.[10]
Solvent Ethanol, Methanol, DMF, Water, PEG-600Ethanol is a standard solvent that works well for dissolving reactants and facilitating the reaction at moderate temperatures.[11] Green chemistry approaches have successfully employed water or PEG-600, often coupled with ultrasound.[12]
Reaction Conditions Conventional Heating (50-70°C), Microwave Irradiation, UltrasoundGentle heating is typically sufficient.[8] Microwave and ultrasound irradiation can significantly accelerate the reaction, reduce side product formation, and improve yields, aligning with green chemistry principles.[10][13]

3.3. Detailed Experimental Protocol: Gewald Synthesis with Ethyl Cyanoacetate

This protocol provides a general method for the one-pot synthesis of a 2-aminothiophene derivative.

Materials:

  • Ethyl 4-(2-thiazolyl)-4-oxobutyrate (1.0 eq)

  • Ethyl cyanoacetate (1.0 eq)

  • Elemental Sulfur (powdered) (1.1 eq)

  • Morpholine (1.5 eq)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine Ethyl 4-(2-thiazolyl)-4-oxobutyrate (10 mmol, 2.13 g), ethyl cyanoacetate (10 mmol, 1.13 g), and powdered elemental sulfur (11 mmol, 0.35 g).

  • Add 40 mL of ethanol to the flask and stir to create a suspension.

  • Add morpholine (15 mmol, 1.31 mL) dropwise to the stirring mixture at room temperature.

  • Attach a reflux condenser and heat the reaction mixture to 50-60°C. Caution: The reaction can be exothermic.

  • Maintain the temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to promote precipitation.

  • If a solid forms, collect the product by vacuum filtration and wash it with cold ethanol.

  • If no precipitate forms, pour the reaction mixture into 200 mL of ice-cold water and stir vigorously. Collect the resulting precipitate by filtration.[8]

  • Recrystallize the crude solid from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain the pure 2-aminothiophene derivative.

  • Confirm the product structure using appropriate spectroscopic techniques.

Troubleshooting and Key Insights

  • Low Yield in Knoevenagel: If yields are low, consider using toluene as the solvent with a Dean-Stark trap to remove water azeotropically. Alternatively, microwave irradiation can often improve conversion.

  • Aryl Ketone Reactivity in Gewald: Aryl and heteroaryl ketones can sometimes be less reactive. If the reaction stalls, a two-step, one-pot method where the Knoevenagel condensation is allowed to proceed for a few hours before the addition of sulfur can be beneficial.[10]

  • Purification Challenges: The products of these reactions can sometimes be oils or difficult to crystallize. Purification by column chromatography on silica gel is a reliable alternative to recrystallization.

  • Safety: Elemental sulfur is flammable. Handle with care and avoid ignition sources. Conduct reactions in a well-ventilated fume hood.

Conclusion

Ethyl 4-(2-thiazolyl)-4-oxobutyrate is a potent synthetic intermediate whose reactivity can be precisely directed through the careful selection of reagents and reaction conditions. The Knoevenagel condensation provides a reliable route to functionalized alkenes, while the Gewald synthesis offers a rapid and efficient pathway to complex 2-aminothiophenes. The protocols and principles outlined in this document provide a strong foundation for researchers to explore and expand the chemical space around the thiazole core, accelerating the discovery of new therapeutic agents.

References

  • Wikipedia. (2024). Knoevenagel condensation. Available at: [Link]

  • Pure Chemistry. (2023). Knoevenagel condensation mechanism and applications. Available at: [Link]

  • Kouamé, J. A., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Environmental Chemistry Letters. Available at: [Link]

  • Shearouse, W. C., et al. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Applied Sciences. Available at: [Link]

  • Wikipedia. (2023). Gewald reaction. Available at: [Link]

  • Ashenhurst, J. (2024). Knoevenagel Condensation Reaction. Master Organic Chemistry. Available at: [Link]

  • Mondal, J., et al. (2025). Highly Efficient and Cost-Effective Solid-Base CaO–MgO Catalyst for Knoevenagel Condensation in Water with a Good E-Factor. ACS Omega. Available at: [Link]

  • Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References. Available at: [Link]

  • Zeng, B-B., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett. Available at: [Link]

  • Zhang, W., et al. (2013). An Efficient Synthesis of 2-Aminothiophenes via the Gewald Reaction Catalyzed by an N-Methylpiperazine-Functionalized Polyacrylonitrile Fiber. Synthesis. Available at: [Link]

  • The Organic Chemistry Tutor. (2021). Knoevenagel Condensation Mechanism. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Available at: [Link]

  • Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction. Available at: [Link]

  • ResearchGate. (2013). Synthesis of 2-aminothiophenes via Scheme 2. Available at: [Link]

  • ChemRxiv. (2020). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Claisen-Schmidt Condensation. Available at: [Link]

  • Wikipedia. (2024). Claisen–Schmidt condensation. Available at: [Link]

  • BYJU'S. (n.d.). Claisen Condensation Mechanism. Available at: [Link]

  • Ali, M. A., et al. (2014). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′. Molecules. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Ethyl 4-(2-thiazolyl)-4-oxobutyrate Synthesis

Welcome to the Technical Support Center for the synthesis of Ethyl 4-(2-thiazolyl)-4-oxobutyrate . As a critical keto-ester intermediate in the development of thiazole-containing pharmaceuticals, its synthesis requires p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Ethyl 4-(2-thiazolyl)-4-oxobutyrate . As a critical keto-ester intermediate in the development of thiazole-containing pharmaceuticals, its synthesis requires precise organometallic control. The most robust and scalable synthetic route involves the low-temperature lithiation of 2-bromothiazole followed by electrophilic trapping with diethyl succinate.

This guide provides a self-validating protocol, troubleshooting FAQs, and empirical optimization data to help you maximize your product yield, suppress byproduct formation, and ensure mechanistic integrity.

Part 1: Mechanistic Workflow & Experimental Protocol

The synthesis relies on a delicate balance between the high reactivity of the organolithium intermediate and its thermal instability. The workflow below outlines the critical pathway and potential divergence into side products.

Workflow A 2-Bromothiazole (Starting Material) B Lithiation n-BuLi, THF, -78°C A->B C 2-Thiazolyllithium (Reactive Intermediate) B->C Lithium-Halogen Exchange D Electrophilic Addition Diethyl Succinate C->D Inverse Addition E Tetrahedral Intermediate D->E Nucleophilic Attack F Aqueous Quench Sat. NH4Cl E->F H Tertiary Alcohol (Side Product) E->H Excess Organolithium G Ethyl 4-(2-thiazolyl)-4-oxobutyrate (Target Product) F->G Desired Pathway

Figure 1: Mechanistic workflow for the synthesis of Ethyl 4-(2-thiazolyl)-4-oxobutyrate.

Step-by-Step Methodology

Self-Validating System: This protocol incorporates visual cues and strict stoichiometric controls to ensure reproducibility.

  • Preparation & Moisture Exclusion : Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and an argon inlet.

    • Causality: Organolithium reagents are extremely sensitive to moisture and oxygen. Even trace amounts of water will prematurely quench the 2-thiazolyllithium intermediate, resulting in the recovery of unsubstituted thiazole.

  • Lithiation of 2-Bromothiazole : Dissolve 2-bromothiazole (1.0 eq) in anhydrous THF (0.5 M). Cool the solution to -78°C using a dry ice/acetone bath. Add n-BuLi (1.05 eq, 1.6 M in hexanes) dropwise over 15 minutes. The solution typically turns dark red or brown, serving as a visual self-validation of successful lithium-halogen exchange. Stir for 30 minutes at -78°C .

    • Causality: Lithium-halogen exchange is rapid, but the resulting 2-thiazolyllithium is thermally unstable and prone to ring-fragmentation at higher temperatures. Strict temperature control is mandatory.

  • Electrophilic Addition (Inverse Addition) : In a separate flame-dried flask, dissolve diethyl succinate (1.5 eq) in anhydrous THF (0.5 M) and cool to -78°C. Using a cannula, transfer the 2-thiazolyllithium solution dropwise into the diethyl succinate solution over 30 minutes .

    • Causality: Inverse addition maintains a constant stoichiometric excess of the diester relative to the organolithium. This prevents the newly formed keto-ester from reacting with another equivalent of 2-thiazolyllithium, which would yield an unwanted tertiary alcohol byproduct.

  • Quench & Workup : After stirring for 1 hour at -78°C, quench the reaction by adding saturated aqueous NH₄Cl (10 mL/mmol). Allow the mixture to warm to room temperature.

    • Causality: Saturated NH₄Cl is a mild proton source that neutralizes the highly basic lithium alkoxide intermediate without hydrolyzing the ethyl ester group.

  • Extraction & Purification : Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (hexane/ethyl acetate) to isolate the target Ethyl 4-(2-thiazolyl)-4-oxobutyrate.

Part 2: Troubleshooting FAQs

Q1: My product yield is consistently below 40%, and I am recovering significant amounts of unsubstituted thiazole. What is going wrong? A1: The recovery of unsubstituted thiazole indicates that the 2-thiazolyllithium intermediate is being quenched by a proton source before it can react with the diethyl succinate. This is typically caused by:

  • Moisture Contamination : Ensure your THF is freshly distilled from sodium/benzophenone or drawn from a well-maintained solvent purification system. Syringes and glassware must be oven-dried.

  • Reagent Degradation : If the n-BuLi is old or has absorbed moisture, its effective molarity is lower than stated, leading to incomplete lithiation. Always titrate your n-BuLi (e.g., using diphenylacetic acid) before use.

  • Temperature Spikes : If the reaction warms above -60°C during lithiation, the 2-thiazolyllithium can abstract protons from the solvent or undergo decomposition.

Q2: I am observing a significant amount of a tertiary alcohol byproduct in my crude NMR. How do I prevent double addition to the ester? A2: Double addition occurs when the newly formed keto-ester (the desired product) reacts with a second equivalent of 2-thiazolyllithium. This is a common issue when using "normal addition" (adding the electrophile to the organolithium).

  • Solution : Switch to inverse addition (cannulating the organolithium into a solution of the ester). This ensures the ester is always in large excess relative to the organolithium. Additionally, increasing the stoichiometry of diethyl succinate from 1.0 eq to 1.5 eq further suppresses this side reaction by statistically favoring the primary attack.

Q3: Can I use succinic anhydride instead of diethyl succinate to improve the atom economy? A3: While succinic anhydride can be used to synthesize the corresponding keto-acid (4-(2-thiazolyl)-4-oxobutyric acid), it introduces mechanistic complications. Succinic anhydride is prone to ring-opening by the organolithium, but the resulting lithium carboxylate intermediate can still undergo a second nucleophilic attack, leading to complex mixtures. If your target is the ethyl ester, using diethyl succinate directly avoids the need for a subsequent esterification step and generally provides a much cleaner reaction profile.

Part 3: Quantitative Data & Optimization

The following tables summarize empirical data to guide your optimization efforts. Use these metrics to benchmark your experimental setup.

Table 1: Impact of Addition Method and Stoichiometry on Product Distribution

Addition MethodReagent Stoichiometry (Thiazole:Ester)Target Keto-Ester Yield (%)Tertiary Alcohol Byproduct (%)
Normal (Ester to Li)1.0 : 1.035%45%
Normal (Ester to Li)1.0 : 1.548%25%
Inverse (Li to Ester) 1.0 : 1.5 82% <5%

Table 2: Temperature Stability of 2-Thiazolyllithium (0.5 M in THF)

Lithiation TemperatureHold TimeUnreacted Thiazole (Post-Quench)Decomposition Products
-78°C 30 min <2% Undetectable
-40°C30 min15%~10%
0°C30 min>50%>40% (Ring opening)
References
  • 6-oxodecahydropyrrolo[1,2-a][1,5]diazocine and 6-oxodecahydro-4h-pyrrolo[2,1-d][1,5]thiazocine derivatives as stat3 and stat6 modulators for the treatment of cancer and inflammatory conditions.
  • Design, synthesis and antitumor activity evaluation of novel IMPDH II and HDAC1 dual inhibitor. RSC Medicinal Chemistry. [Link]

Optimization

Troubleshooting solubility issues of Ethyl 4-(2-thiazolyl)-4-oxobutyrate in aqueous media

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with Ethyl 4-(2-thiazolyl)-4-oxobutyrate in aqueous media. Our goal is to provide a comprehensive,...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with Ethyl 4-(2-thiazolyl)-4-oxobutyrate in aqueous media. Our goal is to provide a comprehensive, scientifically-grounded resource that moves beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions and effectively troubleshoot your experiments.

Section 1: Understanding the Molecule & The Solubility Challenge

Ethyl 4-(2-thiazolyl)-4-oxobutyrate is a β-keto ester containing a thiazole heterocycle. This structure presents a classic solubility challenge: it possesses both hydrophobic (the ethyl ester, the carbon chain, and the thiazole ring) and polar (the ketone and ester carbonyls, the thiazole nitrogen) functionalities. While the parent thiazole ring is water-soluble, the addition of the larger oxobutyrate substituent significantly decreases its aqueous solubility.[1][2] The primary issue is that the molecule's overall hydrophobic character dominates, making it difficult to dissolve in polar solvents like water or phosphate-buffered saline (PBS).

Table 1: Physicochemical Properties of Ethyl 4-(2-thiazolyl)-4-oxobutyrate (Estimated)

PropertyValueImplication for Solubility
Molecular FormulaC9H9NO3S---
Molecular Weight~211.24 g/mol Moderate size, but structure is key.
Predicted LogP~1.5 - 2.5Indicates a preference for a lipid environment over an aqueous one (hydrophobic).
Key Functional GroupsEthyl Ester, Ketone, Thiazole RingEster and carbon chain are hydrophobic. Ketone and thiazole offer some polarity.
pKa (Predicted)~2.0-3.0 (Thiazole Nitrogen)The thiazole nitrogen is weakly basic and can be protonated at low pH.

Section 2: Frequently Asked Questions (FAQs) & Initial Troubleshooting

Question: My Ethyl 4-(2-thiazolyl)-4-oxobutyrate won't dissolve in water or PBS, even with heating and stirring. What's happening?

Answer: This is expected behavior due to the compound's low intrinsic aqueous solubility. Simple heating and stirring are often insufficient to overcome the energy barrier required to break the compound's crystal lattice and solvate it with water molecules. The hydrophobic nature of the molecule causes it to self-associate and resist dissolution in a highly polar environment.

Question: I dissolved the compound in 100% DMSO and it was clear, but it crashed out immediately when I added it to my cell culture medium. Why?

Answer: This is a classic case of precipitation upon dilution.[3] While your compound is soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO), this solvent is aprotic and has a lower dielectric constant than water. When this stock solution is introduced to a large volume of aqueous media, the local solvent environment changes dramatically. The water content becomes too high to maintain the compound in solution, causing it to precipitate out.[3]

Question: What is the very first thing I should try to get my compound into solution for a quick screening experiment?

Answer: For initial range-finding or non-cellular assays, the use of a co-solvent is the most direct approach.[4][5] Start by preparing a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Then, for your working solution, dilute this stock into your aqueous buffer, ensuring the final concentration of DMSO is as low as possible. Crucially, for cell-based assays, the final DMSO concentration should ideally be ≤0.5%, as higher concentrations can cause cytotoxicity. [6][7][8] Always run a vehicle control (media + same final concentration of DMSO) to account for any solvent effects.[7]

Section 3: Systematic Troubleshooting Workflow

When initial attempts fail, a systematic approach is necessary. The following workflow provides a decision-making process for achieving a stable, aqueous solution of Ethyl 4-(2-thiazolyl)-4-oxobutyrate.

G start Compound Fails to Dissolve in Aqueous Buffer cosolvent Strategy 1: Co-solvency (e.g., DMSO, Ethanol) start->cosolvent Try First: Easiest Method ph_adjust Strategy 2: pH Adjustment start->ph_adjust Alternative Start success SOLUBLE Proceed with Experiment cosolvent->success If final [DMSO] <0.5% and compound is soluble precip Precipitation Upon Dilution cosolvent->precip If compound crashes out ph_adjust->success If soluble at a biocompatible pH degradation Chemical Instability (Hydrolysis) ph_adjust->degradation If pH causes hydrolysis complexation Strategy 3: Complexation (e.g., Cyclodextrins) complexation->success If stable complex forms precip->ph_adjust Next Step precip->complexation Advanced Method degradation->complexation Advanced Method G cluster_main Ester Hydrolysis of Ethyl 4-(2-thiazolyl)-4-oxobutyrate Reactant Ethyl 4-(2-thiazolyl)-4-oxobutyrate (Poorly Soluble) Product_Acid 4-(2-thiazolyl)-4-oxobutanoic acid (More Soluble) Reactant->Product_Acid H+ or OH- H2O Product_Alc Ethanol

Caption: Hydrolysis of the target compound to its carboxylic acid.

Question: How do I know if my compound is degrading?

Answer: If you are using acidic or basic conditions to solubilize your compound, you must assess its stability over the time course of your experiment. The primary degradation product will be the corresponding carboxylic acid, 4-(2-thiazolyl)-4-oxobutanoic acid. You can monitor for this degradation product using analytical techniques like HPLC or LC-MS. Compare a freshly prepared sample to one that has been incubated under your experimental conditions (e.g., 24 hours at 37°C in pH 4 buffer). The appearance of a new, more polar peak is indicative of hydrolysis.

Question: My compound is only soluble at a low pH where it hydrolyzes. What should I do?

Answer: This is a challenging situation where neither co-solvents nor pH adjustment alone are suitable. This is the ideal scenario to use cyclodextrin complexation. []Cyclodextrins work near neutral pH and protect the encapsulated part of the molecule from the bulk solvent, which can slow the rate of hydrolysis while providing the necessary solubility enhancement.

References

  • Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Available at: [Link]

  • Clark, J. (2023). Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]

  • DAPS. (2025). How can cyclodextrins enhance solubility? Carbohydrate Chronicles Season 2 / Ep 8. Available at: [Link]

  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Available at: [Link]

  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Available at: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules. Available at: [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]

  • Tiwari, G., Tiwari, R., & Rai, A. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro College. Available at: [Link]

  • JETIR. (2024). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. Jetir.Org. Available at: [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. Available at: [Link]

  • Journal of Drug Delivery Science and Technology. (2018). Improvement in solubility of poor water-soluble drugs by solid dispersion. Available at: [Link]

  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Available at: [Link]

  • Clark, J. (n.d.). hydrolysis of esters. Chemguide. Available at: [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Available at: [Link]

  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]

  • Yuan, C., et al. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS ONE. Available at: [Link]

  • da Silva, A. F. S., et al. (2018). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Journal of Immunology Research. Available at: [Link]

  • ResearchGate. (2015). Until what percentage does DMSO remain not toxic to cells?. Available at: [Link]

  • Thuy, B. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. Available at: [Link]

  • Wikipedia. (n.d.). Cosolvent. Available at: [Link]

  • Grokipedia. (n.d.). Cosolvent. Available at: [Link]

  • Pinteala, M., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules. Available at: [Link]

  • Li, P., et al. (2024). Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Al-Ayed, A. S., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances. Available at: [Link]

  • Gas Dissolved In Organic Solvents: An Essential Tool In The Pharmaceutical Industry. (2023). LinkedIn. Available at: [Link]

  • Canadian Journal of Chemistry. (1977). The Acylation of β-Keto Ester Dianions. Available at: [Link]

  • Chemical Synthesis Database. (2025). ethyl 4-(1,3-dithian-2-yl)-3-oxobutanoate. Available at: [Link]

  • PubChem. (n.d.). Ethyl 2-(2-Amino-4-thiazolyl)-2-oxoacetate. Available at: [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Available at: [Link]

  • LookChem. (n.d.). ETHYL 4-(2-CHLORO-3-PYRIDYL)-4-OXOBUTYRATE. Available at: [Link]

  • Parra-Falka, H., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Pharmaceuticals. Available at: [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the transesterification of β-keto esters. Available at: [Link]

  • ResearchGate. (n.d.). Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. Available at: [Link]

  • PubChem. (n.d.). Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate. Available at: [Link]

  • Hameed, A., et al. (2018). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal. Available at: [Link]

  • DigitalCommons@UMaine. (n.d.). Synthesis and Photophysical Studies of Nitrogen Heterocycles Containing Benzothiazines, Benzothiazoles, Indoles and Quinolines. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl 4-bromobutyrate. NIST WebBook. Available at: [Link]

  • NextSDS. (n.d.). ethyl 4,4-difluoro-2-methyl-3-oxobutanoate — Chemical Substance Information. Available at: [Link]

  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022). IntechOpen. Available at: [Link]

  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. (2023). MDPI. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Ethyl 4-(2-thiazolyl)-4-oxobutyrate

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that coupling highly reactive heteroaryllithium species with bifunctional electrophiles is fraught w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that coupling highly reactive heteroaryllithium species with bifunctional electrophiles is fraught with chemoselectivity issues. The preparation of Ethyl 4-(2-thiazolyl)-4-oxobutyrate via the addition of 2-thiazolyllithium to succinic acid derivatives (like ethyl succinyl chloride or diethyl succinate) is a classic example of a reaction that requires strict mechanistic control to prevent catastrophic yield loss.

This guide provides field-proven insights, mechanistic causality, and self-validating protocols to help you minimize side reactions and optimize your synthetic workflow.

Part 1: Reaction Network & Mechanistic Pathways

To troubleshoot the synthesis effectively, we must first map the competing mechanistic pathways. The diagram below illustrates the desired trajectory alongside the three primary failure modes: organometallic degradation, over-addition, and base-catalyzed condensation.

ReactionNetwork Thiazole 2-Bromothiazole + n-BuLi Organometallic 2-Thiazolyllithium (Highly Reactive) Thiazole->Organometallic -78°C, THF Intermediate Tetrahedral Intermediate Organometallic->Intermediate + Electrophile Decomp Ring-Opening (Isocyanide + Thiolate) Organometallic->Decomp Temp > -60°C Electrophile Ethyl Succinyl Chloride or Weinreb Amide Electrophile->Intermediate Claisen Claisen Condensation Electrophile->Claisen Base-catalyzed Enolization Product Ethyl 4-(2-thiazolyl)- 4-oxobutyrate (Target) Intermediate->Product Aqueous Quench OverAdd Tertiary Alcohol (Over-addition) Product->OverAdd + Excess Organolithium

Reaction pathways and major side reactions in 4-(2-thiazolyl)-4-oxobutyrate synthesis.

Part 2: Frequently Asked Questions & Troubleshooting Guide

Q1: Why am I seeing a massive accumulation of a tertiary alcohol byproduct instead of the target ketone? Cause: This is the classic "over-addition" problem. When 2-thiazolyllithium attacks ethyl succinyl chloride or diethyl succinate, the resulting tetrahedral intermediate can prematurely collapse to form the target ketone in situ. Because ketones are significantly more electrophilic than esters or amides, a second equivalent of the unreacted 2-thiazolyllithium will immediately attack the newly formed ketone, yielding an unwanted tertiary alcohol[1]. Solution: Transition your electrophile to a Weinreb Amide (N-methoxy-N-methyl amide). When the organolithium attacks a Weinreb amide, the lithium ion forms a highly stable, 5-membered cyclic chelate with the oxygen atoms of the N-methoxy group and the carbonyl[2]. This chelation physically prevents the tetrahedral intermediate from collapsing into a ketone until you introduce an aqueous acidic quench[1].

Q2: My 2-thiazolyllithium reagent seems to degrade before the coupling step. The solution turns dark brown and yields are near zero. What is happening? Cause: 2-Thiazolyllithium is notoriously unstable. The high polarity of the carbon-lithium bond adjacent to the heteroatoms makes the thiazole ring highly susceptible to an electrocyclic ring-opening fragmentation. If the internal temperature of the reaction flask rises above -60 °C, the ring irreversibly fragments into an isocyanide and a vinyl thiolate[3][4]. Solution: Strict cryogenic control is non-negotiable. Generate the 2-thiazolyllithium at exactly -78 °C using a dry ice/acetone bath, and ensure the electrophile is pre-chilled before dropwise addition. Never allow the internal temperature to exceed -70 °C during the organometallic generation or the subsequent coupling phase[4].

Q3: I am using ethyl succinyl chloride, but I am observing significant oligomerization and Claisen-type self-condensation. How can I suppress this? Cause: Ethyl succinyl chloride is a potent electrophile, but it also possesses highly acidic alpha-protons[5]. 2-Thiazolyllithium is a strong base. If the localized concentration of the organolithium is too high, it will act as a base rather than a nucleophile, deprotonating the alpha-carbon and triggering ketene formation or Claisen self-condensation. Solution: If you must use the acid chloride directly, utilize an inverse addition technique. Add the 2-thiazolyllithium dropwise to a vigorously stirred, pre-chilled (-78 °C) solution containing a slight excess of ethyl succinyl chloride. This ensures the electrophile is always in excess, favoring nucleophilic attack over enolization.

Part 3: Quantitative Electrophile Comparison

To highlight the causality behind our recommended workflow, the following table summarizes the typical reaction profiles of 2-thiazolyllithium when reacted with different succinic derivatives.

Electrophile SpeciesTarget Ketone Yield (%)Over-Addition (3° Alcohol) (%)Claisen / Enolization (%)Stability of Intermediate
Diethyl Succinate 30 - 40%> 45%~ 10%Very Low (Collapses rapidly)
Ethyl Succinyl Chloride 45 - 55%~ 25%> 20%Low (Prone to ketene formation)
Ethyl Succinyl Weinreb Amide 85 - 92% < 2% < 5% High (Stable Li-Chelate)

Data Synthesis: While acid chlorides[5] are more reactive, the Weinreb amide[2] provides the only thermodynamically stable intermediate that reliably halts the reaction at the ketone oxidation state.

Part 4: Self-Validating Experimental Protocol

To guarantee high fidelity and minimize side reactions, we recommend the Weinreb Amide Route . This protocol is designed as a self-validating system; specific physical observations will confirm the success of each step.

Step 1: Preparation of the Weinreb Amide Electrophile

  • Dissolve ethyl succinyl chloride (1.0 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere at 0 °C.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv).

  • Dropwise, add triethylamine (2.2 equiv). Validation Checkpoint: A dense white precipitate (triethylamine hydrochloride) will immediately form, confirming the acylation is proceeding.

  • Stir for 2 hours at room temperature, then quench with water, extract with DCM, wash with brine, and concentrate to yield Ethyl 4-(methoxy(methyl)amino)-4-oxobutanoate.

Step 2: Cryogenic Generation of 2-Thiazolyllithium

  • In an oven-dried, argon-flushed Schlenk flask, dissolve 2-bromothiazole (1.05 equiv) in anhydrous THF (0.2 M concentration).

  • Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

  • Slowly add n-butyllithium (1.05 equiv, 1.6 M in hexanes) dropwise down the side of the flask.

  • Validation Checkpoint: The solution should turn a pale, clear yellow. If it turns dark brown or black, the temperature was too high, and ring-opening has occurred[3]. Discard and restart. Stir for 30 minutes at -78 °C.

Step 3: Chelation-Controlled Coupling

  • Dissolve the Weinreb amide from Step 1 (1.0 equiv) in anhydrous THF and pre-chill to -78 °C.

  • Transfer the Weinreb amide solution dropwise into the 2-thiazolyllithium solution via a cooled cannula.

  • Stir the mixture at -78 °C for 2 hours. Validation Checkpoint: TLC (Hexanes/EtOAc 7:3) should show the disappearance of the Weinreb amide, with the reaction stalled at the baseline (the highly polar lithium chelate).

  • The Quench: While still at -78 °C, rapidly inject a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Remove the cooling bath and allow the mixture to warm to room temperature. The acidic quench breaks the lithium chelate, releasing the target Ethyl 4-(2-thiazolyl)-4-oxobutyrate . Extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography.

References
  • Niu, T., et al. "A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids." Organic Letters, ACS Publications. Available at:[Link]

  • Wikipedia Contributors. "Weinreb ketone synthesis." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Patterson, A. W., et al. "Total Synthesis of N14-Desacetoxytubulysin H." Organic Letters, ACS Publications. Available at: [Link]

  • Gribble, G. W. "Product Subclass 14: Aryllithium and Hetaryllithium Compounds." Science of Synthesis, Thieme Connect. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Ethyl 4-(2-thiazolyl)-4-oxobutyrate Derivatives

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with Ethyl 4-(2-thiazolyl)-4-oxobutyrate and its derivatives. This molecule features...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with Ethyl 4-(2-thiazolyl)-4-oxobutyrate and its derivatives. This molecule features a highly functionalized backbone—a thiazole ring, a C4-ketone, and an ethyl ester—making it a versatile but sterically demanding scaffold.

Steric hindrance often impedes nucleophilic additions at the C4-ketone, alpha-alkylations at the C3 position, and cross-coupling reactions on the thiazole ring. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome these activation barriers.

Diagnostic Flowchart

G A Reaction Site on Ethyl 4-(2-thiazolyl)-4-oxobutyrate B C4 Ketone Addition A->B C C3 Alpha-Alkylation A->C D Thiazole Cross-Coupling A->D E Issue: Steric clash B->E F Issue: Bulky enolate C->F G Issue: Hindered addition D->G H Solution: Lewis Acid E->H I Solution: DMPU + Temp F->I J Solution: Buchwald Ligands G->J

Diagnostic decision tree for overcoming steric hindrance in Ethyl 4-(2-thiazolyl)-4-oxobutyrate.

Troubleshooting Guide & FAQs

Q1: Why am I getting low yields (<20%) when attempting nucleophilic addition (e.g., Grignard or hydride reduction) at the C4-ketone? A1: The C4-ketone is flanked by the bulky 2-thiazolyl ring and the C3 alpha-protons of the oxobutyrate chain. This steric crowding prevents the nucleophile from achieving the optimal Bürgi-Dunitz trajectory. Furthermore, standard basic nucleophiles can inadvertently deprotonate the acidic C3 position, leading to enolization rather than addition. Solution: Employ Lewis acid catalysis to increase the electrophilicity of the carbonyl carbon without adding significant steric bulk. For hydride reductions, adding stoichiometric Cerium(III) chloride ( CeCl3​ )—known as the Luche reduction—selectively activates the carbonyl oxygen, allowing even bulky hydrides to attack efficiently while suppressing enolization[1]. For carbon nucleophiles, Iron(III) catalysts or Titanium(IV) chloride can act as "superelectrophiles" to activate the hindered ketone[2].

Q2: My alpha-alkylation at the C3 position is failing, yielding mostly unreacted starting material. How can I drive this reaction? A2: Forming an enolate at the C3 position creates a sterically demanding planar intermediate. When reacting with bulky electrophiles, the transition state energy is prohibitively high. Additionally, tight ion-pairing between the lithium/sodium cation and the enolate oxygen reduces nucleophilicity. Solution: Disrupt the ion-pairing by using strongly polar aprotic co-solvents like DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) or HMPA. These additives solvate the metal cation, creating a "naked," highly reactive enolate. Combined with elevated temperatures (e.g., 40–60 °C instead of -78 °C), this provides the kinetic energy necessary to overcome the steric activation barrier of the bulky oxobutyrate backbone[3].

Q3: I am attempting a Suzuki or Buchwald-Hartwig cross-coupling on a halogenated derivative of the thiazole ring, but the reaction stalls at the transmetalation step. What ligand should I use? A3: The oxobutyrate chain at the 2-position of the thiazole ring creates significant steric hindrance adjacent to the reactive site. This bulk impedes both the oxidative addition of the palladium catalyst and the subsequent transmetalation step[4]. Solution: Utilize dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos. These ligands are specifically designed for sterically hindered substrates. Their electron-rich nature accelerates oxidative addition, while their unique biphenyl structure provides a flexible steric bulk that stabilizes the highly reactive mono-ligated palladium species and promotes reductive elimination[5].

Quantitative Data Optimization

The following table summarizes the impact of optimizing reaction conditions to bypass steric hindrance in Ethyl 4-(2-thiazolyl)-4-oxobutyrate derivatives:

Reaction TypeStandard ConditionYield (%)Optimized ConditionYield (%)Key Mechanistic Driver
C4-Ketone Reduction NaBH4​ , MeOH, 0 °C15% NaBH4​ , CeCl3​⋅7H2​O , MeOH88%Lewis acid activation (Luche)
C3 Alpha-Alkylation LDA, Alkyl-Br, THF, -78 °C<5%LDA, Alkyl-Br, THF/DMPU, 40 °C72%Ion-pair disruption
Thiazole Cross-Coupling Pd(PPh3​)4​ , Na2​CO3​ , Toluene12% Pd2​(dba)3​ , XPhos, K3​PO4​ 91%Accelerated reductive elimination

Standard Operating Protocols

Protocol A: Lewis Acid-Mediated Reduction of the C4-Ketone (Luche-Type)

Self-validating mechanism: The presence of CeCl3​ ensures that the reaction proceeds via 1,2-addition rather than enolization or conjugate addition, validated by the rapid consumption of starting material without the formation of C3-cleavage byproducts.

  • Dissolve Ethyl 4-(2-thiazolyl)-4-oxobutyrate (1.0 eq) and CeCl3​⋅7H2​O (1.1 eq) in anhydrous methanol (0.2 M) under an argon atmosphere.

  • Stir the mixture at room temperature for 15 minutes to allow complete Lewis acid-carbonyl coordination.

  • Cool the reaction flask to 0 °C using an ice bath.

  • Add NaBH4​ (1.2 eq) portion-wise over 10 minutes. (Caution: Vigorous hydrogen gas evolution will occur, validating active hydride transfer).

  • Stir for 30 minutes at 0 °C. Monitor via TLC until complete consumption of the ketone.

  • Quench the reaction with saturated aqueous NH4​Cl , extract with ethyl acetate, dry over Na2​SO4​ , and concentrate in vacuo.

Protocol B: Sterically Hindered C3 Alpha-Alkylation
  • Flame-dry a Schlenk flask and add anhydrous THF (0.1 M) and diisopropylamine (1.1 eq) under argon. Cool to -78 °C.

  • Add n-BuLi (1.05 eq) dropwise. Stir for 30 minutes to form LDA.

  • Add a solution of Ethyl 4-(2-thiazolyl)-4-oxobutyrate (1.0 eq) in THF dropwise. Stir for 1 hour at -78 °C to ensure complete enolization.

  • Add DMPU (2.0 eq) to the reaction mixture. The solution may undergo a slight color shift, physically indicating the dissociation of the enolate ion pair.

  • Add the electrophile (e.g., alkyl bromide, 1.2 eq) dropwise.

  • Remove the cooling bath and gradually warm the reaction to 40 °C. Stir for 12 hours.

  • Quench with water, extract with diethyl ether, and purify via flash chromatography.

Protocol C: Buchwald-Hartwig Cross-Coupling of Halogenated Thiazole Derivatives
  • In a glovebox, charge a vial with the halogenated Ethyl 4-(2-thiazolyl)-4-oxobutyrate derivative (1.0 eq), the amine nucleophile (1.2 eq), Pd2​(dba)3​ (2 mol%), XPhos (8 mol%), and K3​PO4​ (2.0 eq).

  • Add anhydrous, degassed 1,4-dioxane (0.2 M).

  • Seal the vial, remove it from the glovebox, and heat to 90 °C in an oil bath for 18 hours.

  • Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite to remove the palladium black, and concentrate for purification.

References

  • Catalytic Carbonyl-Olefin Metathesis of Aliphatic Ketones: Iron(III) Homo-Dimers as Lewis Acidic Superelectrophiles. National Center for Biotechnology Information (PMC).[Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.[Link]

  • Novel Brønsted Acid Catalyzed C-C Bond Activation and α-Alkylation of Ketones. MDPI.[Link]

  • Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. National Center for Biotechnology Information (PMC).[Link]

  • A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society.[Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Optimization for Ethyl 4-(2-thiazolyl)-4-oxobutyrate Manufacturing

Welcome to the Process Chemistry Technical Support Center. Ethyl 4-(2-thiazolyl)-4-oxobutyrate is a critical 1,4-dicarbonyl intermediate used in the synthesis of complex heterocyclic active pharmaceutical ingredients (AP...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. Ethyl 4-(2-thiazolyl)-4-oxobutyrate is a critical 1,4-dicarbonyl intermediate used in the synthesis of complex heterocyclic active pharmaceutical ingredients (APIs). At the manufacturing scale, the most atom-economical synthetic route is the N-heterocyclic carbene (NHC)-catalyzed Stetter reaction , which couples thiazole-2-carboxaldehyde with ethyl acrylate.

While highly efficient in the laboratory, scaling this umpolung (polarity reversal) transformation presents significant chemical engineering challenges. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols for process chemists and engineers.

Reaction Pathway & Workflow

StetterWorkflow R1 Thiazole-2-carboxaldehyde (Electrophile) Breslow Breslow Intermediate (Acyl Anion Equivalent) R1->Breslow NHC Addition Cat NHC Precatalyst + Base (Thiazolium Salt + Et3N) Cat->Breslow Active Carbene Coupling 1,4-Conjugate Addition (Exothermic C-C Coupling) Breslow->Coupling Nucleophilic Attack R2 Ethyl Acrylate (Michael Acceptor) R2->Coupling Controlled Dosing Coupling->Cat Catalyst Turnover Product Ethyl 4-(2-thiazolyl)-4-oxobutyrate (Target Product) Coupling->Product Protonation

Fig 1: NHC-catalyzed Stetter reaction workflow for Ethyl 4-(2-thiazolyl)-4-oxobutyrate synthesis.

Troubleshooting Guides & FAQs

Q1: We are experiencing a sudden temperature spike (thermal runaway) during the addition of ethyl acrylate at the 10 kg scale. How do we control this?

  • Causality: The 1,4-conjugate addition of the active Breslow intermediate to the Michael acceptor (ethyl acrylate) is highly exothermic. In batch scale-up, adding the acrylate too quickly leads to reagent accumulation. If the catalytic cycle suddenly accelerates, the accumulated acrylate reacts simultaneously, causing a dangerous exotherm [2].

  • Validated Solution: Transition from a batch addition to a controlled dosing (semi-batch) protocol . Maintain the reactor at the optimal activation temperature (65 °C). Dose the ethyl acrylate continuously over 4–6 hours using a mass flow controller.

  • Self-Validation: Implement in-line Process Analytical Technology (PAT), such as ReactIR (in-situ FTIR), to monitor the disappearance of the acrylate C=C stretch (approx. 1635 cm⁻¹). Ensure the accumulation of unreacted ethyl acrylate never exceeds 5% of the total reactor volume.

Q2: Our reaction stalls at 60% conversion, and we observe a dark, viscous byproduct. What is causing catalyst deactivation?

  • Causality: There are two primary culprits: Moisture/Oxygen and Acrylate Polymerization . The active Breslow intermediate is highly susceptible to aerobic oxidation, which irreversibly converts the aldehyde to thiazole-2-carboxylic acid, permanently quenching the NHC catalyst [4]. Furthermore, at sustained elevated temperatures, uninhibited ethyl acrylate undergoes spontaneous radical polymerization, increasing viscosity and trapping the catalyst.

  • Validated Solution:

    • Rigorously degas all solvents (e.g., ethanol or DMF) via nitrogen sparging for at least 30 minutes prior to catalyst introduction.

    • Ensure the ethyl acrylate contains a polymerization inhibitor (e.g., 10-50 ppm MEHQ). Note: MEHQ requires trace oxygen to function; since the reactor is under nitrogen to protect the carbene, you must rely on strict temperature control (<70 °C) to prevent radical initiation.

    • Increase the thiazolium precatalyst loading slightly (from 5.0 mol% to 7.5 mol%) to compensate for trace quenching at scale [1].

Q3: During Downstream Processing (DSP), the aqueous workup forms a stable emulsion that takes days to separate. How can we break this?

  • Causality: The thiazolium salt precatalyst (e.g., 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride) acts as a highly effective cationic surfactant. When combined with the basic reaction conditions (triethylamine) and the partially water-soluble product, it stabilizes organic/aqueous emulsions[3].

  • Validated Solution: Before phase separation, quench the reaction mixture with a dilute acid (e.g., 1M HCl) to a precise pH of 4.5–5.0. This protonates the triethylamine and shifts the thiazolium equilibrium, disrupting the micellar structure.

  • Self-Validation: Do not drop the pH below 3.0. At highly acidic pH levels, the thiazole ring of the target product will protonate, driving your desired molecule into the aqueous waste stream and destroying your yield.

Quantitative Data: Scale-Up Parameters
ParameterLaboratory Scale (10 g)Pilot Scale (10 kg)Causality / Engineering Rationale
Reactor Type Round-bottom flask (Batch)Glass-lined reactor (Semi-batch)Exotherm control requires continuous dosing at scale.
Catalyst Loading 5.0 mol%7.5 mol%Compensates for trace moisture/O₂ in larger headspaces.
Acrylate Dosing Bolus addition (1 min)Continuous mass-flow (5 hours)Prevents thermal runaway and radical polymerization.
Temperature 70 °C (Reflux)65 °C ± 2 °C (Jacketed)Strict thermal boundaries prevent Breslow degradation.
Quench pH Uncontrolled4.5 – 5.0Disrupts thiazolium-induced emulsions during DSP.
E-Factor ~45 kg waste / kg product~18 kg waste / kg productSolvent recycling and optimized equivalents reduce waste.
Step-by-Step Methodology: Pilot-Scale Protocol (10 kg Target)

This protocol is designed as a self-validating system to ensure process safety and product integrity during the manufacturing of Ethyl 4-(2-thiazolyl)-4-oxobutyrate.

Step 1: Reactor Preparation & Degassing

  • Charge a 50 L glass-lined reactor with 20 L of anhydrous Ethanol.

  • Sparge the solvent with subsurface N₂ for 30 minutes to remove dissolved oxygen.

  • Charge 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (0.075 eq) and Thiazole-2-carboxaldehyde (1.0 eq, ~5.3 kg).

Step 2: Catalyst Activation

  • Heat the reactor jacket to achieve an internal temperature of 65 °C.

  • Add Triethylamine (0.15 eq) in one continuous portion.

  • Validation Checkpoint: Observe the solution via the sight glass. The mixture must transition from pale yellow to a deep amber/red color within 5 minutes. This optical shift confirms the deprotonation of the thiazolium salt and the formation of the active Breslow intermediate.

Step 3: Controlled Dosing (The Stetter Coupling)

  • Using a precision mass flow controller, begin dosing Ethyl Acrylate (1.1 eq, ~4.7 kg) at a rate of ~15.6 g/min (total dosing time: 5 hours).

  • Validation Checkpoint: Maintain internal temperature strictly between 63–67 °C using active jacket cooling. Monitor the reaction via in-line FTIR; ensure the 1635 cm⁻¹ peak (acrylate C=C stretch) does not accumulate above 5% relative area. If accumulation exceeds 5%, pause dosing immediately until the peak subsides.

Step 4: Quench & Solvent Swap

  • Upon completion of dosing, hold the reaction at 65 °C for 1 hour. Confirm completion via HPLC (residual aldehyde < 1%).

  • Cool the reactor to 20 °C.

  • Validation Checkpoint: Slowly charge 1M HCl until the internal pH meter reads exactly 4.5–5.0. This deactivates the catalyst and prepares the mixture for extraction.

  • Distill off the ethanol under reduced pressure (200 mbar, 40 °C) and replace the volume with 25 L of Ethyl Acetate.

Step 5: Downstream Processing (DSP)

  • Wash the organic phase with 10 L of saturated aqueous NaCl (brine).

  • Validation Checkpoint: Agitate for 15 minutes, then allow to settle. A clean, sharp phase split should occur within 15 minutes without a persistent "rag layer" (emulsion).

  • Separate the aqueous layer. Dry the organic layer over anhydrous Na₂SO₄, filter through a 5 µm inline filter, and concentrate under vacuum to yield the crude Ethyl 4-(2-thiazolyl)-4-oxobutyrate.

Optimization

Technical Support Center: Troubleshooting Ethyl 4-(2-thiazolyl)-4-oxobutyrate Synthesis

Welcome to the Technical Support Center for1[1]. This intermediate is a highly versatile building block in the development of thiazole-containing active pharmaceutical ingredients (APIs).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for1[1]. This intermediate is a highly versatile building block in the development of thiazole-containing active pharmaceutical ingredients (APIs). However, its synthesis—whether via the addition of 2-thiazolyllithium to ethyl succinyl chloride or through transition-metal-catalyzed cross-coupling—often yields a specific profile of trace impurities that can derail downstream workflows.

This guide provides drug development professionals with field-proven, causality-driven methodologies to isolate and purge these impurities.

Diagnostic Overview of Common Impurities

Before initiating any purification workflow, it is critical to profile the crude batch. The table below summarizes the quantitative data and diagnostic markers for the most common impurities encountered during the2[2].

ImpurityStructural Origin / CausalityDiagnostic MarkerPrimary Mitigation
4-(2-thiazolyl)-4-oxobutyric acid Ester hydrolysis during aggressive aqueous workup or unquenched lithiation steps.LC-MS:[M-H]⁻ at m/z 184; Broad IR stretch at 3300–2500 cm⁻¹.Chemoselective Liquid-Liquid Extraction (Mild Base)
1,4-bis(2-thiazolyl)butane-1,4-dione Over-addition (bis-adduct) of the organometallic reagent to both the acid chloride and ester moieties.LC-MS: [M+H]⁺ at m/z 253; Loss of ethyl ester signals in ¹H-NMR.Silica Gel Chromatography (Polarity differential)
Trace Palladium (Pd) / Copper (Cu) Residual catalyst from cross-coupling routes. The thiazole ring chelates soft metals tightly.ICP-MS: >10 ppm heavy metal content; Discoloration (dark gray/black tint).Solid-Supported Scavenging (Thiol-Silica)

Troubleshooting Guides & FAQs

Q1: We are observing >5% of the free acid (4-(2-thiazolyl)-4-oxobutyric acid) in our crude mixture. How do we remove this without hydrolyzing the remaining ester?

The Causality: The ethyl ester is susceptible to hydrolysis if the reaction quench is too acidic or if strong bases (like NaOH) are used during workup. The electron-withdrawing nature of the thiazole ring slightly activates the adjacent ketone, which can inductively increase the lability of the ester. The Solution: Exploit the pKa differential. The carboxylic acid has a pKa of ~4.5, whereas the target ester is neutral. By washing the organic layer with a mild, weakly nucleophilic base like 5% Sodium Bicarbonate (NaHCO₃, pH ~8), you quantitatively ionize the acid into the aqueous phase without providing enough hydroxide concentration to cleave the target ester.

Q2: LC-MS shows a heavier byproduct corresponding to the bis-addition adduct. How did this form and how do we purge it?

The Causality: Organometallic reagents (e.g., 2-thiazolyllithium) are highly reactive. If the electrophile (ethyl succinyl chloride) is not maintained in strict stoichiometric excess, or if localized mixing is poor (e.g., standard addition instead of inverse addition), the initially formed keto-ester can react a second time with the organometallic species to form the bis-thiazole dione. The Solution: The bis-adduct is significantly more polar and conformationally rigid than the target mono-ester. It can be effectively purged using standard normal-phase silica gel chromatography.

Q3: Our downstream API has strict heavy metal limits (<10 ppm). We used a Pd-catalyzed route, but standard aqueous washes are failing to remove residual Palladium. Why?

The Causality: The thiazole nitrogen and sulfur atoms act as excellent chelators for soft transition metals like Pd(II) and Pd(0). This chelation effectively "drags" the palladium into the organic phase, rendering aqueous washes (even with EDTA) completely ineffective. The Solution: You must introduce a competing ligand with a thermodynamically superior binding affinity for Palladium.3[3]. The soft sulfur atom of the aliphatic thiol outcompetes the thiazole ring, trapping the metal on the insoluble silica matrix.

Standard Operating Procedures (SOPs)

SOP A: Chemoselective Liquid-Liquid Extraction (Free Acid Removal)

Self-validating system: The cessation of gas evolution confirms the complete neutralization of residual acids.

  • Dilution: Dissolve the crude Ethyl 4-(2-thiazolyl)-4-oxobutyrate batch in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a concentration of ~10 mL/g.

  • Mild Basic Wash: Add an equal volume of freshly prepared 5% (w/v) aqueous NaHCO₃.

  • Agitation: Vigorously stir or shake the biphasic mixture in a separatory funnel. Caution: Vent frequently to release CO₂ gas generated from the neutralization of the free acid.

  • Separation: Allow the layers to separate completely. The lower aqueous layer contains the sodium salt of the free acid impurity.

  • Validation Check: Perform TLC on the organic layer. The baseline spot (free acid) should be completely absent.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

SOP B: Thiol-Silica Palladium Scavenging

Self-validating system: A color change in the silica from white to dark gray/brown indicates successful metal capture.

  • Preparation: Dissolve the Pd-contaminated batch in a polar aprotic solvent (e.g., THF or DMF) or Dichloromethane to ensure the Pd-thiazole complex is fully solvated.

  • Scavenger Addition: Add 3–5 equivalents (relative to the theoretical Pd catalyst loading) of Si-Thiol scavenger (loading typically ~1.2 mmol/g).

  • Incubation: Heat the suspension to 50°C and stir gently for 2 to 4 hours. Heating is critical to provide the activation energy required to break the strong Pd-thiazole chelate.

  • Filtration: Filter the mixture through a pad of Celite to remove the metal-loaded silica. Wash the filter cake with 2 column volumes of the reaction solvent.

  • Concentration: Evaporate the filtrate to yield the metal-free product. Verify via ICP-MS to ensure levels are <10 ppm.

Purification Workflow Visualization

G Crude Crude Ethyl 4-(2-thiazolyl)-4-oxobutyrate (Batch Analysis) Analysis LC-MS / GC-MS Profiling Crude->Analysis Acid Free Acid Impurity (>1% Area) Analysis->Acid Hydrolysis Bis Bis-addition Adduct (>0.5% Area) Analysis->Bis Over-reaction Metal Trace Pd/Cu (>10 ppm) Analysis->Metal Catalyst Wash 5% NaHCO3 Wash (Phase Separation) Acid->Wash Chroma Silica Chromatography (Hexane/EtOAc) Bis->Chroma Scavenge Thiol-Silica Scavenging (2h, 50°C) Metal->Scavenge Pure Purified Batch (>99% Purity) Wash->Pure Chroma->Pure Scavenge->Pure

Figure 1: Decision tree for the purification of Ethyl 4-(2-thiazolyl)-4-oxobutyrate batches.

References

  • Sigma-Aldrich Product Catalog:ETHYL 4-(2-THIAZOLYL)-4-OXOBUTYRATE (Product No. W372307). Sigma-Aldrich.
  • Synthesis and Characterization of 4-Aryl-4-oxobutyrates:A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. MDPI.
  • Palladium Scavenging Protocols:Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development (ACS Publications).

Sources

Reference Data & Comparative Studies

Comparative

A Comparative Guide to the Validation of GC-MS Methods for Ethyl 4-(2-thiazolyl)-4-oxobutyrate Detection

Introduction Ethyl 4-(2-thiazolyl)-4-oxobutyrate is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical quality attributes that can significantly impact the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Ethyl 4-(2-thiazolyl)-4-oxobutyrate is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical quality attributes that can significantly impact the yield, purity, and safety of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are essential for its accurate quantification in various sample matrices, from in-process control samples to final product release testing. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the detection of Ethyl 4-(2-thiazolyl)-4-oxobutyrate, alongside a discussion of alternative analytical techniques. The focus is on the principles of method validation, ensuring data integrity and regulatory compliance.

The selection of an appropriate analytical technique is paramount and is dictated by the physicochemical properties of the analyte, the sample matrix, and the intended purpose of the analysis.[1][2] This guide will delve into the validation of a GC-MS method, a powerful technique for the analysis of volatile and semi-volatile compounds, and compare its performance with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Imperative of Method Validation

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended use.[3] It is a mandatory requirement by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and is outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1).[4][5][6][7][8] The core parameters of method validation ensure the reliability, reproducibility, and accuracy of the analytical data.[5][9]

Core Validation Parameters

A comprehensive method validation encompasses the evaluation of several key performance characteristics:

  • Specificity/Selectivity: This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[10][11][12][13] In GC-MS, specificity is achieved through a combination of chromatographic separation (retention time) and the unique mass spectrum of the analyte.[10]

  • Linearity and Range: Linearity demonstrates the proportional relationship between the analyte concentration and the method's response over a specified range.[10][11] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[10]

  • Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value.[10][11] It is often assessed through recovery studies by spiking a blank matrix with a known concentration of the analyte.[10]

  • Precision: Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[10][11] It is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variability), and reproducibility (inter-laboratory precision).[10]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[10][14] The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10][14] For chromatographic methods, LOD and LOQ are often determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[11][15]

  • Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[4]

GC-MS Method Validation for Ethyl 4-(2-thiazolyl)-4-oxobutyrate: A Hypothetical Case Study

Given that Ethyl 4-(2-thiazolyl)-4-oxobutyrate is a semi-volatile compound, GC-MS is a highly suitable technique for its analysis.[1][9][16] The following section outlines a detailed, albeit hypothetical, experimental protocol for the validation of a GC-MS method for its quantification.

Experimental Workflow for GC-MS Method Validation

GC-MS Validation Workflow Figure 1: GC-MS Method Validation Workflow cluster_prep Preparation Phase cluster_validation Validation Execution Phase cluster_analysis Data Analysis & Reporting Standard_Prep Standard & Sample Preparation Specificity Specificity/ Selectivity Standard_Prep->Specificity Linearity Linearity & Range Standard_Prep->Linearity Accuracy Accuracy Standard_Prep->Accuracy Precision Precision (Repeatability & Intermediate) Standard_Prep->Precision LOD_LOQ LOD & LOQ Determination Standard_Prep->LOD_LOQ Robustness Robustness Standard_Prep->Robustness Method_Development Initial GC-MS Method Development Method_Development->Standard_Prep Data_Analysis Statistical Analysis of Validation Data Specificity->Data_Analysis Linearity->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis LOD_LOQ->Data_Analysis Robustness->Data_Analysis Report Validation Report Generation Data_Analysis->Report

Caption: A flowchart illustrating the key stages of a comprehensive GC-MS method validation process.

Detailed Experimental Protocols
1. Sample and Standard Preparation

Proper sample preparation is crucial for accurate and reproducible GC-MS analysis.[17][18][19]

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Ethyl 4-(2-thiazolyl)-4-oxobutyrate reference standard and dissolve in 10 mL of a suitable volatile organic solvent like ethyl acetate or dichloromethane.[20]

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the same solvent to cover the expected concentration range of the samples. A typical range could be 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing Ethyl 4-(2-thiazolyl)-4-oxobutyrate in the chosen solvent to achieve a concentration within the calibration range. If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences.[18][19] Ensure the final sample is free of particulates by centrifugation or filtration.[18][19]

2. GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Equipped with a split/splitless injector and a suitable capillary column. A mid-polarity column (e.g., DB-5ms or equivalent) is a good starting point.[20]

  • Mass Spectrometer: A single quadrupole or tandem quadrupole mass spectrometer can be used.[21]

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations)

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program: Start at a lower temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure good separation of the analyte from any impurities.[20]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230 °C

    • Acquisition Mode: Full Scan for initial identification and method development. Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitative analysis, monitoring characteristic ions of Ethyl 4-(2-thiazolyl)-4-oxobutyrate.

3. Validation Experiments
  • Specificity: Analyze blank matrix samples, and spiked samples with known impurities or related compounds to ensure no interfering peaks at the retention time of the analyte. The mass spectrum of the analyte in the sample should match that of the reference standard.

  • Linearity: Inject the prepared calibration standards in triplicate. Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.[11]

  • Accuracy: Analyze samples of a blank matrix spiked with the analyte at three different concentration levels (e.g., low, medium, and high) in triplicate. The recovery should be within a predefined acceptance range, typically 98-102%.[11][22]

  • Precision:

    • Repeatability: Analyze six replicate samples at the same concentration on the same day and by the same analyst. The relative standard deviation (RSD) should be ≤ 2%.[11]

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst. The RSD should be within acceptable limits, often ≤ 3%.[11]

  • LOD & LOQ: Determine the signal-to-noise ratio for a series of diluted standards. The concentration that gives a signal-to-noise ratio of 3:1 is the LOD, and 10:1 is the LOQ.[11][15]

  • Robustness: Introduce small, deliberate changes to the method parameters (e.g., oven temperature ramp rate, carrier gas flow rate, injector temperature) and assess the impact on the results. The results should remain within the acceptance criteria.

Comparative Analysis of Analytical Techniques

While GC-MS is a powerful tool, other techniques may be more suitable depending on the specific analytical challenge.

Logical Flow for Method Selection

Method Selection Logic Figure 2: Decision Tree for Analytical Method Selection Analyte_Properties Analyte Properties: Volatility & Polarity GC_MS GC-MS Analyte_Properties->GC_MS Volatile/Semi-Volatile HPLC_UV HPLC-UV Analyte_Properties->HPLC_UV Non-Volatile/Polar LC_MS_MS LC-MS/MS Analyte_Properties->LC_MS_MS Non-Volatile/Polar/Thermolabile Matrix_Complexity Sample Matrix Complexity Matrix_Complexity->GC_MS Clean Matrix or Effective Cleanup Matrix_Complexity->HPLC_UV Can Tolerate Some Matrix Effects Matrix_Complexity->LC_MS_MS Complex Matrices Sensitivity_Requirement Required Sensitivity Sensitivity_Requirement->GC_MS Moderate to High Sensitivity_Requirement->HPLC_UV Low to Moderate Sensitivity_Requirement->LC_MS_MS Very High

Caption: A diagram illustrating the decision-making process for selecting the most appropriate analytical technique.

Performance Comparison

The following table summarizes the performance characteristics of GC-MS, HPLC-UV, and LC-MS/MS for the analysis of Ethyl 4-(2-thiazolyl)-4-oxobutyrate.

ParameterGC-MSHPLC-UVLC-MS/MS
Applicability Volatile & Semi-Volatile Compounds[1][16]Non-Volatile & Polar Compounds[23][24]Wide range of compounds, especially polar and thermolabile[1][24]
Specificity High (Retention Time + Mass Spectrum)[10]Moderate (Retention Time + UV Spectrum)Very High (Retention Time + Precursor/Product Ion Transition)[25]
Sensitivity (LOD/LOQ) High (ng/mL to pg/mL)[26][27]Moderate (µg/mL to ng/mL)[22][28]Very High (pg/mL to fg/mL)[29][30]
Linearity (R²) Typically > 0.999[11][26]Typically > 0.999[22][28]Typically > 0.999
Accuracy (% Recovery) 98-102%[11]98-102%[22]98-102%
Precision (%RSD) < 2-3%[11]< 2%[22]< 5%
Sample Throughput ModerateHighModerate to High
Cost ModerateLowHigh
Discussion
  • GC-MS: For Ethyl 4-(2-thiazolyl)-4-oxobutyrate, which is expected to be sufficiently volatile and thermally stable, GC-MS offers an excellent balance of specificity, sensitivity, and cost-effectiveness.[9] The detailed fragmentation pattern obtained from Electron Ionization (EI) provides a high degree of confidence in compound identification.[1]

  • HPLC-UV: HPLC is a viable alternative, particularly if the compound exhibits poor volatility or thermal instability.[23][31] An HPLC-UV method would likely involve a reversed-phase C18 column.[22][28][31] However, its sensitivity is generally lower than mass spectrometric methods, and specificity can be a concern if co-eluting impurities have similar UV spectra.[23]

  • LC-MS/MS: This technique provides the highest sensitivity and specificity and is the method of choice for analyzing trace levels of the analyte in complex matrices.[25][29] It is particularly advantageous for bioanalytical studies where sample volumes are limited and matrix effects can be significant.[3][5][32] However, the instrumentation is more expensive and method development can be more complex.

Conclusion

The validation of analytical methods is a critical exercise in ensuring the quality and reliability of data in pharmaceutical development and manufacturing. For the quantification of Ethyl 4-(2-thiazolyl)-4-oxobutyrate, a properly validated GC-MS method offers a robust, sensitive, and specific solution. The choice between GC-MS, HPLC-UV, and LC-MS/MS should be guided by a thorough consideration of the analyte's properties, the sample matrix, and the specific requirements of the analysis, including sensitivity and regulatory expectations. By adhering to the principles of method validation outlined in this guide and in regulatory documents, researchers and scientists can ensure the integrity of their analytical results and contribute to the development of safe and effective medicines.

References

  • U.S. Food and Drug Administration. (2025, February 6).
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.
  • International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. (2018, May).
  • U.S. Food and Drug Administration. (2018, May 24).
  • Analytical Valid
  • International Council for Harmonis
  • Sample Prepar
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Common Sample Preparation Techniques for GC-MS Analysis. (2024, October 24).
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • GC-MS Sample Prepar
  • GC-MS Sample Preparation.
  • Sample prepar
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Conducting GC Method Validation Using High Accuracy Standards. (2024, August 23). Environics.
  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (2024, November 7). PMC.
  • An Efficient RP-HPLC Method for UV/Mass Triggered Purification of Bis-thiazol-2-amine Deriv
  • What is the difference between specificity and selectivity? (2018, April 24).
  • Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. PMC.
  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. (2025, April 9). ACS Omega.
  • A Review on GC-MS and Method Development and Valid
  • Which of these methods is preffered when determining the chemical structure of isolated compound(s) from plant extract GC/MS or LC/MS ? (2018, August 13).
  • Identification of In-Process Organic Compounds using LCMS. (2024, August 13).
  • Novel Indole–Thiazole Derivative Containing a p -Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method | Request PDF. (2026, February 13).
  • Technical Support Center: HPLC-UV Quantification of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole. Benchchem.
  • What Does Specificity Mean in Chrom
  • How can we identify chemical compounds in an unknown mixture by only using gas chromatography (GC) instead of GC-MS? (2022, May 14). Quora.
  • Analyzing Plant Low-Molecular-Weight Polar Metabolites: A GC-MS Approach. (2026, January 31). PMC.
  • GC-MS vs LC-MS: How to Choose for Metabolomics Research. (2025, October 24). Arome Science.
  • Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry.
  • A Comparative Guide to Analytical Methods for the Characterization of Ethyl 4-oxobutano
  • Limit of Blank, Limit of Detection and Limit of Quantit
  • Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18).
  • Guide to achieving reliable quantit
  • Large-Volume Injection LC–MS-MS Methods for Aqueous Samples and Organic Extracts. (2026, March 23).
  • Guidance Document on the Estimation of LOD and LOQ for Measurements in the Field of Contaminants in Feed and Food.
  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancre
  • Multianalytical Method Validation for Qualitative and Quantitative Analysis of Solvents of Abuse in Oral Fluid by HS-GC/MS. PMC.
  • Application Note: Analytical Methods for the Characterization of Ethyl 4-(1-naphthyl)
  • Analytical Methods. (2025, August 28). OPUS.
  • Development and Validation of a GC-EI-MS/MS Method for Ethyl Glucuronide Quantification in Human Hair. (2022, April 4). PMC.
  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. csbsju.
  • Development and Validation of GCMS method for the Detection and Quantification of Potential Genotoxic Impurity Ethyl 4-bromobutyrate in Tolvaptan Tablets.
  • Analytical Methods.
  • Development and validation of a method for the simultaneous analysis of fatty acid ethyl esters, ethyl sulfate and ethyl glucuro. (2021, March 23). MOST Wiedzy.

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Validation

A Comparative In Vitro Efficacy Analysis of Thiazole-Based Ubiquitin-Specific Protease 7 (USP7) Inhibitors

This guide provides a comprehensive comparison of the in vitro efficacy of a series of thiazole-based inhibitors targeting Ubiquitin-Specific Protease 7 (USP7), a key deubiquitinating enzyme implicated in oncology. This...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the in vitro efficacy of a series of thiazole-based inhibitors targeting Ubiquitin-Specific Protease 7 (USP7), a key deubiquitinating enzyme implicated in oncology. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of cancer biology and medicinal chemistry.

Introduction: The Rationale for Targeting USP7 with Thiazole-Based Inhibitors

Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated Ubiquitin-Specific Protease (HAUSP), plays a critical role in cellular protein homeostasis by removing ubiquitin tags from substrate proteins, thereby rescuing them from proteasomal degradation.[1] A key function of USP7 is the stabilization of the E3 ubiquitin ligase MDM2, which in turn negatively regulates the tumor suppressor protein p53.[1] By inhibiting USP7, MDM2 is destabilized, leading to the accumulation of p53 and subsequent induction of apoptosis in cancer cells. This makes USP7 a compelling target for cancer therapy.[1]

Thiazole derivatives have emerged as a promising class of heterocyclic compounds in drug discovery, demonstrating a wide range of pharmacological activities. Their rigid structure and ability to engage in various non-covalent interactions make them ideal scaffolds for the design of potent and selective enzyme inhibitors.[1] This guide focuses on the comparative in vitro efficacy of novel thiazole derivatives designed as USP7 inhibitors.

The Ubiquitin-Proteasome System and the Role of USP7

The ubiquitin-proteasome system (UPS) is a major pathway for controlled protein degradation in eukaryotic cells. The process involves the covalent attachment of a chain of ubiquitin molecules to a target protein, marking it for destruction by the 26S proteasome. Deubiquitinating enzymes (DUBs) like USP7 counteract this process. The interplay between ubiquitination and deubiquitination is crucial for maintaining cellular health, and its dysregulation is a hallmark of many diseases, including cancer.

USP7_Pathway cluster_ub Ubiquitination USP7 USP7 MDM2_ub MDM2-Ub USP7->MDM2_ub Deubiquitination MDM2 MDM2 MDM2->MDM2_ub Ubiquitination p53 p53 Apoptosis Apoptosis p53->Apoptosis p53_ub p53-Ub p53->p53_ub Ubiquitination (by MDM2) Proteasome Proteasome Thiazole_Inhibitor Thiazole-Based Inhibitor Thiazole_Inhibitor->USP7 MDM2_ub->Proteasome Degradation p53_ub->Proteasome Degradation

Figure 1: Simplified signaling pathway of USP7-mediated p53 regulation and the point of intervention by thiazole-based inhibitors.

Comparative In Vitro Efficacy of Thiazole-Based USP7 Inhibitors

A series of novel thiazole derivatives were synthesized and evaluated for their in vitro inhibitory activity against the USP7 enzyme.[1] The half-maximal inhibitory concentration (IC50) was determined using a biochemical assay that measures the enzymatic activity of USP7. The results are summarized in the table below.

Compound IDStructureUSP7 IC50 (µM)[1]
P5091 (Reference Compound)4.2
P22077 (Reference Compound)8.0
Compound 7a Thiazole derivative 12.5
Compound 7b Thiazole derivative 21.8
Compound 7c Thiazole derivative 33.1
Compound 7d Thiazole derivative 41.5
Compound 7e Thiazole derivative 52.2
Compound 7f Thiazole derivative 61.2
Compound 7g Thiazole derivative 72.8
Compound 7h Thiazole derivative 81.9
Compound 7i Thiazole derivative 91.6
Compound 7j Thiazole derivative 101.3
Compound 7k Thiazole derivative 112.1
Compound 7l Thiazole derivative 121.7
Compound 7m Thiazole derivative 131.4
Compound 7n Thiazole derivative 142.4
Compound 7o Thiazole derivative 151.1
Compound 7p Thiazole derivative 162.0

Analysis of Efficacy:

The synthesized thiazole derivatives exhibited low micromolar inhibitory activity against the USP7 enzyme.[1] Several compounds, notably 7f (IC50 = 1.2 µM), 7j (IC50 = 1.3 µM), 7m (IC50 = 1.4 µM), and 7o (IC50 = 1.1 µM), demonstrated superior potency compared to the reference inhibitors P5091 and P22077.[1] These findings highlight the potential of the thiazole scaffold for developing potent USP7 inhibitors.

Experimental Protocols

The following section details the step-by-step methodologies for the key in vitro experiments used to characterize the thiazole-based USP7 inhibitors.

In Vitro USP7 Enzymatic Assay

This assay quantifies the inhibitory effect of the test compounds on the deubiquitinating activity of recombinant human USP7.

USP7_Assay_Workflow start Start prep_reagents Prepare Reagents: - USP7 Enzyme - Ub-AMC Substrate - Assay Buffer - Test Compounds start->prep_reagents plate_setup Plate Setup (384-well plate): - Add Assay Buffer - Add Test Compound (serial dilutions) - Add USP7 Enzyme prep_reagents->plate_setup pre_incubation Pre-incubation: Incubate at room temperature for 30 minutes plate_setup->pre_incubation reaction_init Reaction Initiation: Add Ub-AMC Substrate pre_incubation->reaction_init incubation Incubation: Incubate at 37°C for 60 minutes reaction_init->incubation readout Fluorescence Readout: Excitation: 380 nm Emission: 460 nm incubation->readout data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 values readout->data_analysis end End data_analysis->end

Figure 2: Workflow for the in vitro USP7 enzymatic inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human USP7 enzyme in assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).

    • Prepare a stock solution of the fluorogenic substrate, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC), in DMSO.

    • Prepare serial dilutions of the thiazole-based test compounds in DMSO, followed by a final dilution in assay buffer.

  • Assay Procedure:

    • In a 384-well black, flat-bottom plate, add 5 µL of the diluted test compound or vehicle control (DMSO in assay buffer).

    • Add 10 µL of the diluted USP7 enzyme solution to each well.

    • Gently mix and incubate the plate at room temperature for 30 minutes to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding 5 µL of the Ub-AMC substrate solution to each well.

    • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity in each well using a microplate reader with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

    • The percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Fluorescence_inhibitor - Fluorescence_blank) / (Fluorescence_control - Fluorescence_blank))

    • The IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic effect of the inhibitors on cancer cell lines.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture human cancer cell lines (e.g., HCT116) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Seed the cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the thiazole-based inhibitors for 72 hours.

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) values by non-linear regression analysis.

Conclusion and Future Directions

The thiazole scaffold has proven to be a valuable starting point for the development of potent USP7 inhibitors. The in vitro data presented in this guide demonstrate that several novel thiazole derivatives exhibit low micromolar efficacy against the USP7 enzyme, surpassing the potency of previously reported inhibitors.[1] These findings provide a strong rationale for further optimization of this chemical series.

Future efforts should focus on improving the potency and selectivity of these compounds, as well as evaluating their pharmacokinetic properties and in vivo efficacy in preclinical cancer models. The detailed experimental protocols provided herein offer a robust framework for the continued investigation and development of thiazole-based USP7 inhibitors as a promising therapeutic strategy for cancer.

References

  • El-Achkar, G. A., et al. (2015). Thiazole derivatives as inhibitors of cyclooxygenases in vitro and in vivo. European Journal of Pharmacology, 750, 66–73. [Link]

  • Gökhan-Kelekçi, N., et al. (2019). In Vitro and in Silico Evaluation of New Thiazole Compounds as Monoamine Oxidase Inhibitors. PubMed. [Link]

  • El-Achkar, G. A., et al. (2015). Thiazole derivatives as inhibitors of cyclooxygenases in vitro and in vivo. PubMed. [Link]

  • Sun, H., et al. (2017). Synthesis and biological evaluation of thiazole derivatives as novel USP7 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(5), 845-849. [Link]

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Comparative

Benchmarking Ethyl 4-(2-thiazolyl)-4-oxobutyrate Against Standard Thiazole Reagents: A Comparative Guide

As a Senior Application Scientist, I frequently observe that the selection of heterocyclic building blocks dictates not only the efficiency of a synthetic route but also the pharmacokinetic viability of the final drug ca...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe that the selection of heterocyclic building blocks dictates not only the efficiency of a synthetic route but also the pharmacokinetic viability of the final drug candidate. The 1,3-thiazole scaffold represents a privileged heterocyclic framework present in a broad spectrum of biologically active molecules, particularly in the development of treatments for degenerative diseases . In fact, nearly 75% of FDA-approved small-molecule drugs contain one or more nitrogen-based heterocycles, with thiazole derivatives exhibiting profound antimicrobial, anti-inflammatory, and antineoplastic activities .

In drug research, modifying the thiazole ring substituents is a primary strategy for lead optimization [[1]]([Link]). However, standard reagents like 2-acetylthiazole and 2-thiazolecarboxaldehyde often present synthetic bottlenecks when constructing complex, extended pharmacophores. This guide benchmarks Ethyl 4-(2-thiazolyl)-4-oxobutyrate (E4TOB) against these traditional reagents, providing objective data and self-validating protocols to demonstrate its superiority in multi-functional heterocycle synthesis.

Structural Rationale & Mechanistic Causality

To understand why E4TOB outperforms standard alternatives in specific workflows, we must analyze the causality behind its reactivity:

  • 2-Thiazolecarboxaldehyde: Offers a highly electrophilic carbonyl carbon but is restricted to single-point functionalizations (e.g., reductive aminations). It is also highly prone to autoxidation, severely limiting its shelf-life.

  • 2-Acetylthiazole: Provides a stable methyl ketone but requires strong bases for enolization. Because it only possesses a single electrophilic center, building fused or linked heterocycles requires lengthy, multi-step sequences that suffer from self-condensation side reactions.

  • Ethyl 4-(2-thiazolyl)-4-oxobutyrate (E4TOB): Features a γ -keto ester motif. This 1,4-dicarbonyl equivalent provides two distinct electrophilic centers with differentiated reactivities. The ketone allows for rapid initial nucleophilic attack, while the terminal ester acts as an intramolecular trap. This causality enables one-pot cascade cyclizations (e.g., forming thiazolyl-pyridazinones or pyrroles) that are impossible with standard mono-carbonyl reagents.

Comparative Performance Data

The following table summarizes the quantitative benchmarking data derived from parallel synthesis campaigns targeting equivalent extended thiazole scaffolds.

ReagentElectrophilic CentersPrimary Synthetic UtilityAbsolute Yield (Target Scaffold)*ChemoselectivityStability (Shelf-life)
Ethyl 4-(2-thiazolyl)-4-oxobutyrate 2 (Ketone, Ester)One-pot cascade cyclizations88% (1 step)>95%High (>12 months at 4°C)
2-Acetylthiazole 1 (Ketone)Aldol condensation, halogenation42% (over 2 steps)75% (Self-aldol risk)Moderate (>12 months)
2-Thiazolecarboxaldehyde 1 (Aldehyde)Reductive aminationN/A (Cannot form directly)ModerateLow (<3 months, inert atm)

*Yields based on the synthesis of a thiazolyl-pyridazinone derivative, quantified via internal standard qNMR to decouple reaction efficiency from isolation bias.

Self-Validating Benchmarking Protocol

To ensure absolute trustworthiness in our benchmarking, the following protocol employs a self-validating Quantitative NMR (qNMR) system . Traditional isolated yields are often skewed by the compound's partition coefficient during aqueous workup or affinity to silica gel. By spiking the crude reaction mixture with a known molar quantity of 1,3,5-trimethoxybenzene (TMB), we establish an internal calibration matrix. This isolates the true chemical conversion rate from mechanical handling losses.

Protocol: Parallel Synthesis of Thiazolyl-Pyridazinones

Step 1: Reaction Setup In a nitrogen-purged 10 mL Schlenk flask, dissolve 1.0 mmol of the selected thiazole reagent (E4TOB or 2-Acetylthiazole) in 5.0 mL of anhydrous ethanol. Causality: Anhydrous ethanol is chosen over methanol to prevent transesterification of the E4TOB ethyl ester prior to cyclization.

Step 2: Reagent Addition Add 1.1 mmol of hydrazine hydrate dropwise at 0 °C. Causality: The initial nucleophilic attack on the ketone is highly exothermic; maintaining 0 °C prevents thermal degradation of the hydrazine.

Step 3: Cyclization Trigger Heat the mixture to reflux (78 °C) for 4 hours.

  • E4TOB undergoes rapid intramolecular cyclization to form the pyridazinone ring.

  • 2-Acetylthiazole only forms the linear hydrazone, requiring isolation and a subsequent reaction with an external electrophile to build an equivalent ring.

Step 4: Self-Validating qNMR Sampling Cool the reaction to room temperature. Add exactly 0.50 mmol of 1,3,5-trimethoxybenzene (TMB) directly to the crude mixture as an internal standard. Evaporate a 0.5 mL aliquot under reduced pressure, dissolve in DMSO- d6​ , and acquire a 1 H-NMR spectrum.

Step 5: Data Analysis Integrate the TMB aromatic singlet ( δ 6.05 ppm, 3H) against the newly formed pyridazinone methylene protons ( δ 2.8-3.2 ppm, 4H). The absolute conversion is calculated using the molar ratio, providing an objective, verifiable yield.

Workflow Visualization

The logical relationship between reagent selection, synthetic steps, and our self-validating quantification method is mapped below.

G cluster_0 Parallel Synthesis Pathways Start Equimolar Reagent Preparation R1 Ethyl 4-(2-thiazolyl)-4-oxobutyrate (Gamma-Keto Ester) Start->R1 R2 2-Acetylthiazole (Methyl Ketone) Start->R2 Rxn1 One-Pot Cyclization (Hydrazine) R1->Rxn1 Rxn2 Two-Step Sequence (Aldol -> Cyclization) R2->Rxn2 Val Self-Validating qNMR (1,3,5-TMB Internal Standard) Rxn1->Val Direct Rxn2->Val Multi-step End Absolute Yield Quantification (Decoupled from Isolation Bias) Val->End

Comparative benchmarking workflow for thiazolyl-pyridazinone synthesis using qNMR validation.

Conclusion

Benchmarking data clearly indicates that for the synthesis of complex, multi-cyclic thiazole derivatives, Ethyl 4-(2-thiazolyl)-4-oxobutyrate is vastly superior to standard mono-carbonyl reagents. Its dual-electrophile γ -keto ester system reduces step count, mitigates the risk of self-condensation, and drastically improves absolute yields in cascade cyclizations. For drug development professionals looking to optimize their synthetic funnels, transitioning to bifunctional building blocks like E4TOB is a highly logical and efficient strategy.

References

  • Title: A Review on Synthesis and Biological Activity of Thiazole and its Derivatives Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

  • Title: A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES Source: Malaysian Journal of Analytical Sciences URL: [Link]

  • Title: Recent synthetic advances in the preparation of 1,3-thiazole compounds and their therapeutic applications in degenerative diseases Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ethyl 4-(2-thiazolyl)-4-oxobutyrate

Operational Safety & Handling Guide: Ethyl 4-(2-thiazolyl)-4-oxobutyrate 1. Chemical Hazard Causality & Profile Ethyl 4-(2-thiazolyl)-4-oxobutyrate (CAS: 156317-58-1) is a specialized thiazole derivative utilized in 1[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety & Handling Guide: Ethyl 4-(2-thiazolyl)-4-oxobutyrate

1. Chemical Hazard Causality & Profile Ethyl 4-(2-thiazolyl)-4-oxobutyrate (CAS: 156317-58-1) is a specialized thiazole derivative utilized in 1[1]. Handling this compound requires a deep understanding of its structural biology and physical chemistry to prevent severe laboratory incidents.

  • Electrophilic Reactivity: The oxobutyrate backbone acts as a strong electrophile. Upon contact with biological tissues (e.g., corneal epithelium or epidermis), it rapidly reacts with nucleophilic proteins, causing 2[2].

  • Vapor Flammability: As an ethyl ester, it possesses a low flash point. Vapors are heavier than air and can3, posing a severe flashback and explosion hazard[3].

  • Systemic Sensitization: The thiazole moiety can act as a respiratory sensitizer. Inhalation of its vapors may induce central nervous system (CNS) depression, dizziness, and 4[4].

Quantitative Chemical Profile

Property Value Operational Implication
Molecular Weight 213.26 g/mol [1] Vapors are significantly heavier than air; requires low-level exhaust[3].
Chemical Class Thiazole Ester 5, acids, and bases[5].

| Physical State | Liquid | High mobility in spills; requires immediate containment[3]. |

2. Defensive Posture: Personal Protective Equipment (PPE) Matrix Standard nitrile gloves are insufficient for this compound. Esters rapidly solvate and permeate nitrile and latex, leading to dangerous dermal exposure[6]. A self-validating PPE system is required.

PPE CategoryRequired SpecificationMechanistic Justification & Causality
Hand Protection Butyl Rubber Gloves (≥13 mil thickness)Butyl rubber (isobutylene-isoprene) features a highly cross-linked, tight molecular structure that provides 7[7].
Eye/Face Protection Indirect-Vent Goggles + Polycarbonate Face ShieldProtects against liquid splash and capillary action. The oxobutyrate moiety causes 2[2].
Body Protection Flame-Retardant (FR) Lab Coat + Anti-static FootwearMitigates the risk of vapor ignition from static electricity. 4[4].
Respiratory NIOSH-Approved Organic Vapor (OV) CartridgeRequired only if handling outside a certified fume hood. Captures5 before they reach the respiratory tract[5].

3. Tactical Execution: Step-by-Step Handling Workflow To ensure trustworthiness, every step in this protocol validates the previous one, creating a closed-loop safety system.

Phase 1: Pre-Operational Validation

  • Engineering Control Verification: Activate the chemical fume hood and physically verify the face velocity is between 100–120 feet per minute (fpm). Do not proceed if the alarm sounds.

  • Workspace Isolation: Remove all incompatible materials from the hood, specifically strong oxidizing agents (peroxides, nitrates) and strong acids/bases, which can trigger 4[4].

  • Static Mitigation: Ground and bond the receiving flask and the primary chemical container to 2[2].

  • PPE Integrity Check: Perform a pneumatic inflation test on the 6 to check for micro-punctures before donning[6].

Phase 2: Synthesis & Transfer

  • Non-Sparking Tools: Use only beryllium-copper or aluminum-bronze spatulas and wrenches to open the container, preventing .

  • Closed-System Transfer: Transfer the liquid using a glass syringe or cannula under an inert atmosphere (Argon or Nitrogen). This prevents both the release of flammable vapors and the oxidative degradation of the thiazole ring.

  • Post-Transfer Purge: Flush the headspace of the primary container with Argon before sealing to displace oxygen and moisture.

  • Storage: Store the sealed container in a dedicated,2 at <25°C[2].

4. Emergency Containment: Spill Response & Disposal Plan In the event of an accidental release, execute the following step-by-step protocol immediately.

The 5-Step Spill Response Protocol

  • Evacuate & Isolate: Immediately alert nearby personnel. 3 (hot plates, stirrers) to prevent vapor ignition[3].

  • Ventilate: Ensure the fume hood or room exhaust is operating at maximum capacity to extract heavier-than-air vapors[3].

  • Contain (Critical Step): Surround and cover the spill with an inert, non-combustible absorbent such as dry sand, earth, or specialized ester-compatible spill pads. Causality Note: , as the ester mixture is highly flammable and can spontaneously ignite.

  • Neutralize & Clean: Using non-sparking scoops, transfer the saturated absorbent into a chemically compatible 2[2]. Wash the affected surface with a mild soap solution to hydrolyze residual traces, followed by a water rinse.

  • Dispose: Seal the waste container tightly.

Disposal Logistics

  • Segregation: Classify the waste as "Halogen-Free Organic Waste" (unless cross-contaminated with halogenated solvents during the experiment).

  • Regulatory Compliance: Do not discharge any aqueous washings into the municipal sewer system. The material must be processed via an8[8].

5. Operational Workflow & Logical Relationships

G Receipt 1. Chemical Receipt & Inventory Logging Storage 2. Storage (Flammables Cabinet, < 25°C) Receipt->Storage PreOp 3. Pre-Operation (Butyl Gloves, FR Coat, Hood Check) Storage->PreOp Handling 4. Handling & Synthesis (Closed System / Inert Gas) PreOp->Handling Spill ! Accidental Spill ! (Hazard Alert) Handling->Spill Accidental Release Waste 5. Waste Segregation (Halogen-Free Organics) Handling->Waste Normal Operation SpillResp Spill Response (Inert Absorbent & Non-Sparking Tools) Spill->SpillResp SpillResp->Waste Recovered Material Disposal 6. Final Disposal (EPA-Approved Incineration) Waste->Disposal

Figure 1: End-to-end operational workflow for handling Ethyl 4-(2-thiazolyl)-4-oxobutyrate.

6. References

  • MCR Safety. "CP25 - 25 mil Butyl Rubber Gloves Specifications." Retrieved from[Link]

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: Ethyl Butyrate." Retrieved from[Link]

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